(S)-(+)-2-Chloropropan-1-ol
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-chloropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIQXGLTRZLBEX-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19210-21-0 | |
| Record name | (S)-(+)-2-Chloro-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (S)-(+)-2-Chloropropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-(+)-2-Chloropropan-1-ol, a significant chiral building block in organic synthesis. This document includes key physical data, reactivity profiles, detailed experimental protocols, and safety information tailored for professionals in research and drug development.
Physicochemical Properties
This compound is a chiral halogenated alcohol valued for its bifunctional nature, which makes it a versatile intermediate in asymmetric synthesis.[1] The physical properties of 2-chloropropan-1-ol and its (S)-enantiomer are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃H₇ClO | [2] |
| Molecular Weight | 94.54 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 133-134 °C (racemate) | |
| 70.3 °C at 75 mmHg ((S)-enantiomer) | ||
| Density | 1.103 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.438 | |
| Solubility | Moderately soluble in water; highly soluble in organic solvents like ethanol, ether, and acetone. | |
| Vapor Pressure | 3.68 mmHg at 25°C |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the related compound 2-chloropropane shows two distinct proton environments, and the ¹³C NMR spectrum indicates two different carbon environments due to molecular symmetry.[4][5][6] For this compound, one would expect a more complex spectrum due to the chirality and the presence of the hydroxyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum of the related 2-chloropropane displays characteristic peaks for C-H and C-Cl bonds.[7][8] The IR spectrum of this compound would additionally feature a broad absorption band characteristic of the O-H stretching of the alcohol functional group.
-
Mass Spectrometry (MS): Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful tool for the analysis of chloropropanols.[9][10][11] The NIST WebBook provides mass spectrum data for (S)-(+)-2-Chloro-1-propanol.[2]
Chemical Reactivity
This compound is a valuable chiral synthon due to the reactivity of its two functional groups: the primary alcohol and the secondary chloride.[1]
-
Nucleophilic Substitution: The chlorine atom is a good leaving group and is susceptible to nucleophilic attack, allowing for the introduction of various functional groups such as ethers, esters, and amines.[1]
-
Alcohol Reactions: The primary hydroxyl group can undergo typical alcohol reactions, including oxidation to an aldehyde or carboxylic acid, esterification, and etherification.[1]
-
Dehydrohalogenation: In the presence of a base, this compound can undergo intramolecular dehydrohalogenation to form the corresponding chiral epoxide, (S)-methyloxirane (propylene oxide). This is a key reaction for the stereoselective synthesis of other chiral molecules.[1]
Caption: Key chemical transformations of this compound.
Experimental Protocols
A common route to chiral 2-chloro-1-alkanols involves the reduction of the corresponding 2-chloroalkanoic acid, which can be synthesized from a chiral amino acid.[12] The following is a representative protocol adapted from the synthesis of (S)-2-chloropropanoic acid from (S)-alanine.[12]
-
Diazotization of (S)-Alanine:
-
Dissolve (S)-alanine in 5 N hydrochloric acid in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.[12]
-
Cool the mixture to 0 °C in an ice/salt bath.[12]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while vigorously stirring and maintaining the temperature below 5 °C.[12]
-
Allow the reaction to proceed for several hours, then let it stand overnight at room temperature.[12]
-
Remove dissolved nitrogen oxides by evacuating the flask with stirring.[12]
-
-
Extraction of (S)-2-Chloropropanoic Acid:
-
Purification of (S)-2-Chloropropanoic Acid:
-
Reduction to this compound:
-
The resulting (S)-2-chloropropanoic acid can be reduced to this compound using a suitable reducing agent like lithium aluminum hydride in a time-controlled manner.[12]
-
Fractional distillation under reduced pressure is a common method for purifying 2-chloropropan-1-ol.[12] For analytical purposes, chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed for both purification and analysis.
The analysis of chloropropanols, including chiral variants, often involves chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the detection and quantification of chloropropanols in various matrices.[9][10][11][13]
-
Sample Preparation: Samples may require extraction and derivatization to improve volatility and detection sensitivity.[10] Common derivatizing agents include heptafluorobutyrylimidazole or phenylboronic acid.[11][13]
-
Instrumentation: A typical setup includes a gas chromatograph with a capillary column (e.g., DB-5MS) coupled to a mass selective detector.[9]
-
Analysis: The derivatized analytes are separated on the GC column and detected by the mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[10]
-
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary technique for determining the enantiomeric excess of chiral compounds.[14][15][16][17]
Safety and Handling
Detailed safety information for chloropropanols can be found in their respective Safety Data Sheets (SDS). The following is a summary of general safety precautions.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.
-
Storage: Store in a cool, well-ventilated place away from heat and ignition sources. Keep containers tightly closed.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water.
-
Seek immediate medical attention if symptoms persist.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and analysis of a chiral compound like this compound.
References
- 1. 2-Chloropropan-1-ol | 78-89-7 | Benchchem [benchchem.com]
- 2. (S)-(+)-2-Chloro-1-propanol [webbook.nist.gov]
- 3. 1-Propanol, 2-chloro-, (2R)- | C3H7ClO | CID 181530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. homework.study.com [homework.study.com]
- 7. C3H7Cl CH3CHClCH3 infrared spectrum of 2-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 2-Chloropropane(75-29-6) IR Spectrum [m.chemicalbook.com]
- 9. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Chloropropanol Fatty Acid Esters in Refined Corn Oil Using GC-MS [gavinpublishers.com]
- 11. agriculturejournals.cz [agriculturejournals.cz]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Chiral analysis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical Properties of (S)-(+)-2-Chloropropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-2-Chloropropan-1-ol, a chiral halogenated alcohol, is a versatile building block in organic synthesis, particularly valued for the stereoselective introduction of a chiral center in the development of pharmaceutical intermediates and other fine chemicals.[1][2] A thorough understanding of its physical properties is paramount for its effective use in laboratory and industrial settings, ensuring proper handling, reaction control, and process optimization. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, supported by tabulated data and generalized experimental protocols.
Core Physical Properties
The physical state of this compound under standard conditions is a clear, colorless to slightly yellow liquid.[1][3] It possesses a mild, sweet odor.[1]
Quantitative Physical Data
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Conditions |
| Molecular Formula | C₃H₇ClO | |
| Molecular Weight | 94.54 g/mol | |
| CAS Number | 19210-21-0 | |
| Density | 1.103 g/mL | at 25 °C |
| Boiling Point | 70.3 °C | at 75 mmHg |
| 131.0 °C | (no pressure specified)[4] | |
| Specific Optical Rotation | [α]¹⁹/D +17.5° | neat |
| Refractive Index | n²⁰/D 1.438 | |
| Flash Point | 44 °C (111.2 °F) | closed cup[5] |
| pKa | 14.16 ± 0.10 | Predicted[3] |
| Water Solubility | Soluble | [1][2] |
Experimental Protocols
While the cited sources provide the physical property data, they do not detail the specific experimental methodologies used for the determination of these values for this compound. Therefore, this section outlines generalized, standard laboratory procedures for measuring these key physical properties.
Boiling Point Determination (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for its determination is through distillation.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
The this compound sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled, with the thermometer bulb positioned so that its top is level with the side arm of the distillation flask, ensuring it measures the temperature of the vapor that is distilling.
-
The flask is gently heated.
-
As the liquid boils and the vapor condenses, the temperature is recorded. The boiling point is the constant temperature observed on the thermometer during the distillation of the bulk of the liquid.
-
The atmospheric pressure should be recorded as the boiling point is pressure-dependent.
Optical Rotation Measurement (Polarimetry)
Optical rotation is a unique property of chiral compounds and is measured using a polarimeter. The specific rotation is a standardized measure of this property.
Apparatus:
-
Polarimeter
-
Polarimeter cell (sample tube) of a known path length (typically 1 decimeter)
-
Sodium lamp (D-line, 589 nm)
-
Temperature controller
Procedure:
-
The polarimeter is calibrated using a blank (the solvent, or in the case of a "neat" measurement, an empty cell).
-
The polarimeter cell is filled with the neat (undiluted) this compound liquid, ensuring no air bubbles are present in the light path.
-
The filled cell is placed in the polarimeter, and the temperature is allowed to equilibrate to the specified temperature (e.g., 19 °C).
-
Light from the sodium lamp is passed through the sample.
-
The analyzer is rotated until the observed light intensity matches the blank, and the angle of rotation (α) is recorded.
-
The specific rotation [α] is calculated using the formula for a neat liquid: [α] = α / (l × d), where α is the observed rotation, l is the path length in decimeters, and d is the density of the liquid in g/mL.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the specific optical rotation of a chiral liquid like this compound.
Caption: Generalized workflow for determining the specific optical rotation of a neat liquid sample.
Conclusion
This technical guide provides essential physical property data for this compound, a key chiral intermediate. The tabulated values for properties such as density, boiling point, and specific optical rotation offer a valuable resource for researchers and professionals in drug development and chemical synthesis. While specific experimental protocols from the original data sources are not available, the generalized methodologies presented here provide a sound basis for the laboratory determination of these critical parameters. The provided workflow for polarimetry further clarifies the process of characterizing this and other chiral compounds.
References
(S)-(+)-2-Chloropropan-1-ol structure and stereochemistry
An In-depth Technical Guide to (S)-(+)-2-Chloropropan-1-ol
Introduction
This compound is a chiral halogenated alcohol of significant interest in organic synthesis and pharmaceutical development.[1] Its bifunctional nature, featuring both a hydroxyl group and a reactive chlorine atom on a stereogenic center, makes it a valuable and versatile chiral building block.[1] This guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, relevant experimental protocols, and applications, tailored for researchers and professionals in drug development.
Structure and Stereochemistry
This compound consists of a three-carbon propane backbone. A primary alcohol (hydroxyl) group is attached to carbon-1, and a chlorine atom is attached to carbon-2. Carbon-2 is a chiral center, giving rise to two enantiomers: this compound and (R)-(-)-2-Chloropropan-1-ol.[1][2]
-
Stereochemical Designation (S): According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on the chiral carbon (C2) are ranked as follows: -Cl > -CH₂OH > -CH₃ > -H. With the lowest priority group (-H) pointing away, the sequence from highest to lowest priority (-Cl to -CH₂OH to -CH₃) is counter-clockwise, designating the stereocenter as (S).
-
Optical Activity (+): The "(+)" notation, or dextrorotatory, indicates that this enantiomer rotates the plane of polarized light to the right (clockwise).
Caption: 2D representation of this compound.
Physicochemical Properties
The key quantitative data for this compound are summarized below. These properties are critical for its application in synthesis and for its handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₃H₇ClO | [3][4][5][6] |
| Molecular Weight | 94.54 g/mol | [3][4][5][6] |
| CAS Registry Number | 19210-21-0 | [3][4][6] |
| Appearance | Colorless liquid | [7][8] |
| Boiling Point | 70.3 °C at 75 mmHg | [9] |
| Density | 1.103 g/mL at 25 °C | [9][10] |
| Refractive Index (n²⁰/D) | 1.438 | [9] |
| Solubility | Moderately soluble in water; highly soluble in organic solvents like ethanol and acetone. | [7] |
| IUPAC Name | (2S)-2-chloropropan-1-ol | [6] |
Synthetic and Analytical Protocols
Enantiomerically pure this compound is typically obtained through either enantioselective synthesis or chiral resolution of the racemic mixture.
Experimental Protocol: Chiral Resolution
Chiral resolution is a common method to separate a racemic mixture into its individual enantiomers.[11] This protocol outlines the separation of (±)-2-chloropropan-1-ol via the formation of diastereomeric esters.
Caption: Key synthetic transformations of this compound.
Conclusion
This compound is a fundamentally important molecule for asymmetric synthesis. Its well-defined stereochemistry and dual reactivity make it an indispensable tool for medicinal chemists and drug development professionals aiming to construct complex, enantiomerically pure pharmaceutical agents. A thorough understanding of its properties and synthetic utility is crucial for leveraging its full potential in the creation of novel therapeutics.
References
- 1. 2-Chloropropan-1-ol | 78-89-7 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. (S)-(+)-2-Chloro-1-propanol [webbook.nist.gov]
- 4. (S)-(+)-2-Chloro-1-propanol [webbook.nist.gov]
- 5. 1-Propanol, 2-chloro- [webbook.nist.gov]
- 6. (S)-(+)-2-Chloro-1-propanol | C3H7ClO | CID 641045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 2-Chloro-1-propanol | 78-89-7 [chemicalbook.com]
- 9. This compound | 19210-21-0 [chemicalbook.com]
- 10. 2-chloropropan-1-ol [stenutz.eu]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to (S)-(+)-2-Chloropropan-1-ol (CAS 19210-21-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-(+)-2-Chloropropan-1-ol, a valuable chiral building block in organic synthesis. This document details its physicochemical properties, spectroscopic data, synthesis and purification protocols, key applications in pharmaceutical development, and essential safety and handling information.
Physicochemical Properties
This compound is a chiral organic compound, appearing as a clear, colorless to slightly yellow liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 19210-21-0 |
| Molecular Formula | C₃H₇ClO |
| Molecular Weight | 94.54 g/mol |
| Appearance | Clear colorless to slightly yellow liquid[1][2] |
| Boiling Point | 70.3 °C at 75 mmHg[3] |
| Density | 1.103 g/mL at 25 °C[3] |
| Refractive Index (n20/D) | 1.438[3] |
| Specific Optical Rotation ([α]19/D) | +17.5° (neat) |
| Flash Point | 44 °C (111.2 °F) - closed cup |
| Water Solubility | Soluble[2] |
Spectroscopic Data
The structural identity and purity of this compound are confirmed through various spectroscopic techniques. The expected data are as follows:
| Spectroscopy | Key Features |
| ¹H NMR | The spectrum is expected to show distinct signals for the methyl (CH₃), methine (CH), and methylene (CH₂) protons, with characteristic splitting patterns based on adjacent protons. |
| ¹³C NMR | The spectrum will display three unique carbon signals corresponding to the methyl, methine, and methylene carbons. The carbon attached to the chlorine atom will be shifted downfield. |
| Infrared (IR) | The IR spectrum will exhibit a broad absorption band characteristic of the O-H stretch of the alcohol group (around 3300-3400 cm⁻¹) and C-Cl stretching vibrations. |
| Mass Spectrometry (MS) | The electron ionization mass spectrum shows a molecular ion peak and characteristic fragmentation patterns.[4] |
Synthesis and Purification
This compound is a key chiral intermediate. Its synthesis often involves enantioselective methods to ensure high optical purity.
Experimental Protocol: Enantioselective Synthesis
A common strategy for synthesizing chiral chlorohydrins like this compound involves the regioselective ring-opening of a corresponding chiral epoxide.
Reaction: Ring-opening of (S)-propylene oxide with a chloride source.
Reagents and Materials:
-
(S)-Propylene oxide
-
Lithium chloride (LiCl) or concentrated Hydrochloric acid (HCl)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether as solvent
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Apparatus for inert atmosphere reaction (e.g., Schlenk line)
Procedure:
-
A solution of (S)-propylene oxide in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
-
A solution of lithium chloride in THF is added dropwise to the cooled epoxide solution with continuous stirring.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
Upon completion, the reaction is quenched by the careful addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude this compound.
Purification Protocol
The crude product is typically purified by fractional distillation under reduced pressure to obtain the high-purity this compound. Given its boiling point of 70.3 °C at 75 mmHg, the distillation parameters should be adjusted accordingly to prevent decomposition.
Applications in Drug Development
This compound is a highly valuable chiral synthon, primarily utilized for introducing a specific stereocenter into target molecules.[2]
Chiral Building Block
Its bifunctional nature, possessing both a hydroxyl group and a reactive chlorine atom, allows for a variety of chemical transformations, such as nucleophilic substitution at the chlorine-bearing carbon and reactions typical of primary alcohols.[2] This makes it a versatile intermediate in the asymmetric synthesis of more complex molecules.
Synthesis of Linezolid
A prominent application of this chiral backbone is in the synthesis of the oxazolidinone antibiotic, Linezolid . Although various synthetic routes exist, the core (S)-glycidyl butyrate, which can be derived from this compound, is a key intermediate. The diagram below illustrates a simplified pathway highlighting the incorporation of the chiral fragment.
This compound is also used as an intermediate for pharmaceuticals targeting cardiovascular diseases.[3]
Safety and Handling
This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation. Proper safety precautions must be followed.
| Safety Aspect | Recommendation |
| Signal Word | Warning |
| Hazard Statements | H226: Flammable liquid and vapor.H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.H319: Causes serious eye irritation. |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face shield.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Personal Protective Equipment (PPE) | Eyeshields, faceshields, chemical-resistant gloves, and appropriate respirator (e.g., type ABEK (EN14387) filter). |
| Storage | Store in a well-ventilated place. Keep cool. Store in an area designated for flammable liquids. |
References
A Technical Guide to the Spectroscopic Analysis of (S)-(+)-2-Chloropropan-1-ol
This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the chiral compound (S)-(+)-2-Chloropropan-1-ol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide includes tabulated spectral data, detailed experimental protocols for acquiring such data, and a visual representation of the general analytical workflow.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.
¹H NMR (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.8 - 4.2 | Multiplet | 1H | CH-Cl |
| ~3.6 - 3.7 | Multiplet | 2H | CH₂-OH |
| ~2.5 - 3.0 | Singlet (broad) | 1H | OH |
| ~1.4 - 1.6 | Doublet | 3H | CH₃ |
¹³C NMR (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~68 - 72 | CH₂-OH |
| ~55 - 60 | CH-Cl |
| ~20 - 25 | CH₃ |
The IR spectrum of this compound is characterized by the presence of a hydroxyl and a chloroalkane functional group.[1]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3500-3200 | Strong, Broad | O-H stretch | Alcohol |
| 2980-2850 | Medium to Strong | C-H stretch | Alkane |
| 1260-1050 | Strong | C-O stretch | Primary Alcohol |
| 800-600 | Strong | C-Cl stretch | Chloroalkane |
The electron ionization mass spectrum of this compound is available from the NIST WebBook.[2] The presence of chlorine is indicated by the characteristic M+2 isotopic peak, with an intensity ratio of approximately 3:1 for fragments containing a chlorine atom.[2]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 96 | ~2 | [M+2]⁺ (with ³⁷Cl) |
| 94 | ~6 | [M]⁺ (with ³⁵Cl) |
| 79 | ~15 | [M-CH₃]⁺ |
| 63 | ~5 | [C₂H₄Cl]⁺ |
| 59 | ~100 | [M-Cl]⁺ |
| 45 | ~85 | [CH₂OH]⁺ |
| 43 | ~40 | [C₃H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the sample. For chiral molecules like this compound, chiral derivatizing agents can be used to determine enantiomeric purity.
Materials and Reagents:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer: Carefully transfer the solution into a clean, dry NMR tube.
-
Instrumentation: Insert the NMR tube into the spectrometer's probe.
-
Shimming: Perform shimming to optimize the homogeneity of the magnetic field.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans is typically required. Proton decoupling is generally used to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the molecule.
Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.
Materials and Equipment:
-
This compound sample
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Pipette
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Kimwipes
Procedure:
-
Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small drop of the liquid this compound sample onto the ATR crystal, ensuring it is fully covered.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth after the measurement.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[1]
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification and structural elucidation.
Materials and Equipment:
-
This compound sample
-
Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe
-
Volatile solvent (if using GC)
-
Vials
Procedure:
-
Sample Preparation: If using a GC-MS, prepare a dilute solution of the sample in a volatile solvent like dichloromethane or methanol. For a direct insertion probe, a small amount of the neat sample can be used.
-
Ionization: The sample is introduced into the ion source where it is bombarded with high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Spectrum Generation: A mass spectrum is generated, plotting the relative intensity of the ions as a function of their m/z ratio.
-
Analysis: Identify the molecular ion peak and the base peak. Analyze the fragmentation pattern to deduce the structure of the molecule. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) should be considered when analyzing the isotopic clusters.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart of the general workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Solubility of (S)-(+)-2-Chloropropan-1-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of (S)-(+)-2-Chloropropan-1-ol in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document synthesizes qualitative and semi-quantitative information and presents a comprehensive experimental protocol for the accurate determination of its solubility.
Introduction to this compound
This compound is a chiral compound with the chemical formula C₃H₇ClO. It is a colorless liquid with a mild, pleasant odor.[1][2] The presence of both a hydroxyl (-OH) group and a chlorine atom on a propane backbone gives the molecule a moderate polarity and the ability to engage in hydrogen bonding. These structural features are the primary determinants of its solubility in different media. Understanding the solubility of this compound is crucial for its application in various fields, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Solubility Profile in Organic Solvents
The solubility of this compound is governed by the principle of "like dissolves like." Its polar hydroxyl group allows for favorable interactions with polar solvents, while the chlorinated hydrocarbon portion contributes to its solubility in less polar organic solvents.
Quantitative Solubility Data
Precise, numerically-defined solubility data for this compound in a range of organic solvents is not extensively documented in readily available chemical literature. However, based on chemical database entries and solubility principles, a qualitative and semi-quantitative summary can be compiled.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solvent Type | Reported Solubility | Citation |
| Water | Polar Protic | 115 g/L (at 25 °C) | [1] |
| Ethanol | Polar Protic | Soluble / Highly Soluble | [1][2][3] |
| Methanol | Polar Protic | Sparingly Soluble | [4] |
| Acetone | Polar Aprotic | Highly Soluble | [3] |
| Ethyl Acetate | Polar Aprotic | Highly Soluble | [3] |
| Diethyl Ether | Polar Aprotic | Soluble | [1] |
| Chloroform | Non-polar | Slightly Soluble | [4] |
Note: The terms "Highly Soluble," "Soluble," "Sparingly Soluble," and "Slightly Soluble" are qualitative descriptors and should be experimentally verified for specific applications.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature : Generally, the solubility of solids and liquids in liquid solvents increases with temperature.[3]
-
pH : As a neutral compound, the pH of the solvent is not expected to have a significant direct impact on the solubility of this compound itself.[3]
-
Presence of Other Solutes : The presence of salts or other organic molecules can either increase ("salting in") or decrease ("salting out") the solubility of the compound.[3]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal shake-flask method, a common and reliable technique.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with screw caps (e.g., 20 mL)
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or High-Performance Liquid Chromatograph (HPLC)
Procedure
-
Preparation of Supersaturated Solutions : Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess is ensured when a visible amount of undissolved solute remains.
-
Equilibration : Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sampling : Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately attach a syringe filter and filter the solution into a clean, pre-weighed vial to remove any undissolved microparticles.
-
Quantitative Analysis :
-
Accurately weigh the filtered saturated solution.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the saturated sample solution using a validated GC or HPLC method to determine the concentration of this compound.
-
-
Calculation of Solubility : Express the solubility in desired units, such as g/100 mL or mol/L, based on the concentration determined from the analysis of the saturated solution.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.[1]
Visualizations
Logical Relationship of Solubility Factors
Caption: Factors influencing the solubility of this compound.
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for quantitative solubility determination.
References
(S)-(+)-2-Chloropropan-1-ol: A Technical Guide to Safety and Handling
Chemical Identification and Physical Properties
(S)-(+)-2-Chloropropan-1-ol is a chiral compound belonging to the class of halogenated alcohols.[2] Its properties make it a useful intermediate in organic synthesis.[2]
| Property | Value | Reference |
| Molecular Formula | C₃H₇ClO | [3][4] |
| Molecular Weight | 94.54 g/mol | [3][4] |
| CAS Number | 19210-21-0 | [3] |
| Appearance | Colorless to pale yellow liquid | [2][4] |
| Odor | Pleasant, mild odor | [4] |
| Boiling Point | 131-134 °C (268-273 °F) at 760 mmHg | [2][4] |
| Melting Point | < -25 °C (< -13 °F) | [4] |
| Density | 1.103 - 1.1575 g/cm³ at 20 °C | [2] |
| Refractive Index | 1.4362 at 20 °C | [4] |
| Solubility | Moderately soluble in water. Highly soluble in organic solvents such as ethanol, ether, chloroform, and methanol. | [2] |
| Vapor Pressure | 5.25 mmHg | [4] |
Hazard Identification and Toxicity
This compound is considered a hazardous substance.[5] It is harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory tract.[6][7]
| Hazard Classification | Description | Reference |
| Acute Toxicity (Oral) | Harmful if swallowed. | [5][6] |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | [5][6] |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | [5][6] |
| Skin Corrosion/Irritation | Causes skin irritation. | [6] |
| Eye Damage/Irritation | Causes serious eye irritation. | [6] |
| Flammability | Flammable liquid and vapor. | [5] |
Toxicological Data (for 2-chloropropan-1-ol, isomer unspecified):
| Endpoint | Species | Value | Reference |
| LD50 (Oral) | Rat | 218 mg/kg | |
| LD50 (Dermal) | Rabbit | 480 mg/kg |
Experimental Protocols
Handling and Personal Protective Equipment (PPE)
Workflow for Safe Handling:
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., Viton®, Butyl rubber). Inspect gloves prior to use.
-
Body Protection: Wear a flame-retardant, anti-static protective clothing, such as a lab coat.
-
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working outside of a fume hood or if exposure limits are exceeded.
Handling Procedures:
-
Always work in a well-ventilated area, preferably in a chemical fume hood.
-
Ground all equipment to prevent static discharge.[8]
-
Use non-sparking tools.[8]
-
Avoid contact with eyes, skin, and clothing.
-
Avoid inhalation of vapor or mist.
-
Keep the container tightly closed when not in use.
-
Do not eat, drink, or smoke in the work area.
Storage
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.
-
Keep containers tightly sealed.
-
Store separately from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature is refrigerated (2-8 °C).
Spill and Emergency Procedures
Emergency Response Workflow:
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Fire-Fighting Measures
-
Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray can be used to cool containers.[5]
-
Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[5]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal
-
Disposal of this compound and its containers must be in accordance with all local, state, and federal regulations.
-
This material may be a hazardous waste. Consult with your institution's environmental health and safety department for proper disposal procedures.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and hydrogen chloride gas may be formed during combustion.[7]
References
- 1. people.bath.ac.uk [people.bath.ac.uk]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. (S)-(+)-2-Chloro-1-propanol [webbook.nist.gov]
- 4. Propylene Chlorohydrin | C3H7ClO | CID 6566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. airgas.com [airgas.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. fishersci.com [fishersci.com]
Chirality of 2-chloropropane derivatives
An In-depth Technical Guide to the Chirality of 2-Chloropropane Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the stereochemical properties of 2-chloropropane derivatives. While the parent molecule, 2-chloropropane, is achiral, its derivatives are of significant interest in stereoselective synthesis and drug development due to the potential for creating chiral centers. This document details the structural basis for chirality in these compounds, presents methods for their synthesis and resolution, and provides a framework for understanding their stereochemical analysis.
Introduction: The Principle of Chirality
Chirality is a fundamental concept in stereochemistry, describing molecules that are non-superimposable on their mirror images, much like a pair of human hands. These non-superimposable mirror images are known as enantiomers. Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[1][2][3] However, they differ in their interaction with plane-polarized light—a property known as optical activity—and their binding affinity with other chiral molecules, such as biological receptors.[4][5][6][7] This differentiation is of paramount importance in the pharmaceutical industry, where the two enantiomers of a drug can exhibit vastly different therapeutic effects and toxicological profiles.
The Stereochemistry of 2-Chloropropane: An Achiral Foundation
To understand the chirality of its derivatives, one must first establish the stereochemical nature of the parent compound, 2-chloropropane (CH₃-CHCl-CH₃). A molecule is considered chiral if it contains a stereocenter (most commonly, a carbon atom bonded to four different substituents) and lacks a plane of symmetry.
In the case of 2-chloropropane, the central carbon atom (C2) is bonded to a chlorine atom, a hydrogen atom, and two identical methyl (-CH₃) groups. The presence of these two identical substituents means the molecule possesses a plane of symmetry that bisects the H-C-Cl bond angle.[8] Consequently, 2-chloropropane is superimposable on its mirror image and is therefore an achiral molecule.[8][9]
Figure 1. Logical diagram illustrating the achiral nature of 2-chloropropane due to the presence of two identical methyl groups on the central carbon.
Emergence of Chirality in 2-Chloropropane Derivatives
Chirality is introduced when the symmetry of the 2-chloropropane molecule is broken through chemical modification, resulting in a stereocenter where the central carbon is bonded to four distinct groups. Such derivatives are common intermediates in organic synthesis.
Halogenated Derivatives
Substitution of a hydrogen atom on one of the methyl groups with another halogen or functional group creates a chiral center. A prime example is 1,2-dichloropropane . In this molecule, the C2 carbon is attached to four different groups:
-
A hydrogen atom (-H)
-
A chlorine atom (-Cl)
-
A methyl group (-CH₃)
-
A chloromethyl group (-CH₂Cl)
This substitution renders the C2 carbon a stereocenter, and 1,2-dichloropropane can therefore exist as a pair of enantiomers, (R)-1,2-dichloropropane and (S)-1,2-dichloropropane.[10] Similarly, derivatives like 2-bromo-1-chloropropane are also chiral.
Functionalized Derivatives
The introduction of functional groups can also induce chirality. For instance, (S)-2-chloropropionic acid is a key intermediate used in the synthesis of numerous chiral herbicides.[11] In this derivative, the C2 carbon is bonded to a chlorine atom, a hydrogen atom, a methyl group, and a carboxylic acid group (-COOH), satisfying the requirements for a chiral center.
Table 1: Examples of Chiral 2-Chloropropane Derivatives
| Compound Name | Formula | Substituents on Chiral Carbon (C2) |
|---|---|---|
| 1,2-Dichloropropane | CH₃-CHCl-CH₂Cl | -H, -Cl, -CH₃, -CH₂Cl |
| 2-Bromo-1-chloropropane | CH₃-CHBr-CH₂Cl | -H, -Br, -CH₃, -CH₂Cl |
| 2-Chloropropionic Acid | CH₃-CHCl-COOH | -H, -Cl, -CH₃, -COOH |
| 2-Chloropropan-1-ol | CH₃-CHCl-CH₂OH | -H, -Cl, -CH₃, -CH₂OH |
Note: Quantitative optical rotation data is highly specific to the enantiomer, solvent, concentration, and temperature and must be consulted from specific literature for the derivative of interest.
Experimental Protocols for Enantiomeric Resolution
Since the direct asymmetric synthesis of chiral compounds can be complex, a common strategy is to synthesize the derivative as a racemic mixture (a 50:50 mixture of both enantiomers) and then separate, or "resolve," them.[2]
Resolution via Diastereomeric Salt Formation
This classical method is widely used for resolving racemic mixtures of acidic or basic compounds. It involves reacting the racemate with a single, pure enantiomer of a chiral resolving agent to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated by conventional techniques like fractional crystallization.[3][12]
Experimental Protocol: Resolution of Racemic 2-Chloropropionic Acid
This protocol is a representative procedure based on established chemical principles for resolving chiral acids.
-
Salt Formation:
-
Dissolve one equivalent of racemic 2-chloropropionic acid in a suitable solvent (e.g., ethanol or methanol).
-
To this solution, add 0.5 equivalents of an enantiomerically pure chiral base, such as (R)-(+)-1-phenylethylamine.
-
Stir the mixture to allow the formation of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base].
-
-
Fractional Crystallization:
-
Concentrate the solution by gentle heating or under reduced pressure until it becomes supersaturated.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-4°C), to induce crystallization.
-
One of the diastereomeric salts will be less soluble and will crystallize out of the solution preferentially.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
-
Isolation of the Enantiomer:
-
Dissolve the purified diastereomeric salt crystals in water.
-
Acidify the aqueous solution with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and liberate the chiral 2-chloropropionic acid from its salt.
-
The enantiomerically enriched 2-chloropropionic acid, being less soluble in acidic water, may precipitate or can be extracted using an organic solvent (e.g., diethyl ether).
-
The resolving agent can be recovered from the aqueous layer by basification and extraction.
-
Figure 2. Experimental workflow for the resolution of a racemic acid using a chiral base to form separable diastereomeric salts.
Chiral Chromatography
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus separation.
Methodology Outline: Chiral HPLC Separation
-
Column Selection: Choose a CSP appropriate for the analyte class. For polar derivatives like 2-chloropropionic acid, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective.
-
Mobile Phase Optimization: A typical mobile phase consists of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol), often with an acidic or basic additive to improve peak shape and resolution.
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase or a compatible solvent.
-
Injection and Elution: Inject the sample onto the column and elute with the optimized mobile phase. The two enantiomers will emerge from the column at different times, allowing for their collection as separate fractions.
Conclusion
While 2-chloropropane itself is an achiral molecule, its derivatives provide a rich field for the study and application of stereochemistry. The introduction of a fourth, different substituent at the C2 position or elsewhere is the key to inducing chirality. For professionals in drug development and chemical synthesis, understanding the principles of generating and separating these chiral derivatives is crucial. The methods of diastereomeric salt resolution and chiral chromatography represent robust and scalable strategies for obtaining enantiomerically pure 2-chloropropane derivatives, which can serve as valuable building blocks in the synthesis of complex, optically active target molecules.
References
- 1. ssgopalganj.in [ssgopalganj.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 4. Explain the optical activity of 2 chloro butane class 11 chemistry CBSE [vedantu.com]
- 5. Explain optical activity of 2-chlorobutane | Filo [askfilo.com]
- 6. Solved: Explain optical activity of 2-Chlorobutane. [Chemistry] [gauthmath.com]
- 7. quora.com [quora.com]
- 8. brainly.in [brainly.in]
- 9. reddit.com [reddit.com]
- 10. transformationtutoring.com [transformationtutoring.com]
- 11. CN102344355A - Method for preparing chiral (S)-2-propionic acid - Google Patents [patents.google.com]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
Chiral Chloropropanols: A Comprehensive Technical Guide on Their Discovery, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloropropanols are a class of chemical compounds that have garnered significant attention in the fields of food safety, toxicology, and pharmaceutical development. Among these, chiral chloropropanols, particularly 3-monochloro-1,2-propanediol (3-MCPD), represent a critical area of study due to their stereospecific biological activities and toxicities. This technical guide provides an in-depth exploration of the discovery and history of chiral chloropropanols, detailed experimental protocols for their stereoselective synthesis and enantioselective analysis, and a summary of their toxicological properties.
Discovery and History
The history of chloropropanols is intrinsically linked to the analysis of food contaminants. 3-MCPD was first identified in acid-hydrolyzed vegetable protein (acid-HVP), a common flavoring agent, in 1978.[1] It is a chiral molecule that exists as a racemic mixture of (R)- and (S)-enantiomers.[2][3] The initial discovery spurred extensive research into its formation during food processing, particularly in refined edible oils and fats where it can form at high temperatures in the presence of chloride ions.[4][5]
While the presence of 3-MCPD was established, the significance of its chirality was a later focus of investigation. Toxicological studies began to reveal that the biological effects of 3-MCPD were not uniform across its stereoisomers. Research indicated that the renal and reproductive toxicity of 3-MCPD primarily resides with the (R)-enantiomer.[6] This discovery was a pivotal moment, highlighting the necessity for enantioselective analytical methods and stereospecific synthesis to accurately assess risks and understand the mechanisms of action.
Timeline of Key Discoveries:
-
1978: 3-MCPD is first identified as a contaminant in acid-hydrolyzed vegetable protein.[1]
-
1970s: 3-MCPD is investigated as a potential male antifertility drug, but research is halted due to toxicity concerns.[3][7]
-
Late 20th Century: Growing awareness of 3-MCPD as a widespread food contaminant in various processed foods.[3]
-
Early 21st Century: Research intensifies on the stereospecific toxicity of 3-MCPD enantiomers, identifying the (R)-enantiomer as the more toxic form.[6]
-
Present: Ongoing development of advanced analytical techniques for enantioselective separation and quantification, as well as stereoselective synthetic routes for producing enantiomerically pure standards for toxicological studies.
Data Presentation: Toxicological Properties of 3-MCPD Enantiomers
The toxicological profiles of 3-MCPD enantiomers differ significantly. The primary target organs for 3-MCPD toxicity are the kidneys and the male reproductive system.[3][8][9] While comprehensive quantitative data for each enantiomer is still an area of active research, the available information consistently points to the (R)-enantiomer as the main contributor to the observed toxicity.
| Property | Racemic 3-MCPD | (R)-3-MCPD | (S)-3-MCPD |
| Primary Toxic Effects | Renal toxicity, Male reproductive toxicity | Predominantly responsible for renal toxicity | Lower to negligible toxicity |
| Carcinogenicity (IARC) | Group 2B: Possibly carcinogenic to humans[9] | Data contributes to the overall classification | Data contributes to the overall classification |
| Provisional Maximum Tolerable Daily Intake (PMTDI) (JECFA) | 4 µg/kg body weight/day (for 3-MCPD and its esters)[9] | Not established individually | Not established individually |
Experimental Protocols
Enantioselective Synthesis of (R)- and (S)-3-Chloropropane-1,2-diol
The ability to synthesize enantiomerically pure (R)- and (S)-3-MCPD is crucial for toxicological studies and for use as analytical standards. The following protocols are based on the asymmetric hydrolysis of epichlorohydrin.
3.1.1. Synthesis of (R)-3-Chloropropane-1,2-diol
This protocol describes the synthesis of (R)-3-chloro-1,2-propanediol from (R)-epichlorohydrin.
-
Materials:
-
(R)-Epichlorohydrin (99.6% chemical purity, 99.5% e.e.)
-
Distilled water
-
L-2-chloropropionic acid
-
0.1N Sodium hydroxide solution
-
500 mL reaction flask with stirrer and heating mantle
-
-
Procedure:
-
To a 500 mL three-necked flask, add 92.5 g (1 mol) of (R)-epichlorohydrin, 36 g (2 mol) of distilled water, and 1 g of L-2-chloropropionic acid.[10]
-
Heat the mixture to 80-90 °C with continuous stirring.[10]
-
Maintain the reaction for 15 hours. Monitor the reaction progress by gas chromatography (GC) to confirm the complete consumption of (R)-epichlorohydrin.[10]
-
After the reaction is complete, cool the mixture to room temperature.[10]
-
Adjust the pH of the solution to 6-7 using a 0.1N sodium hydroxide solution.[10]
-
Remove excess water by vacuum distillation at 15-20 mmHg.[10]
-
Distill the product, (R)-3-chloro-1,2-propanediol, under high vacuum (5-10 mmHg) to yield approximately 105.6 g (95.57% yield).[10]
-
Verify the chemical purity (expected ~99.2%) and chiral purity (expected ~99.3% e.e.) by GC analysis.[10]
-
3.1.2. Synthesis of (S)-3-Chloropropane-1,2-diol
A similar procedure can be followed for the synthesis of (S)-3-chloro-1,2-propanediol, starting with (S)-epichlorohydrin.
-
Materials:
-
(S)-Epichlorohydrin
-
Distilled water
-
Phase transfer catalyst (e.g., Tetra-n-butylammonium hydrogen sulfate)
-
0.1N Sodium hydroxide solution
-
Reaction flask with stirrer and heating mantle
-
-
Procedure:
-
In a suitable reaction flask, combine (S)-epichlorohydrin with distilled water.
-
Add a phase transfer catalyst.
-
Heat the mixture to approximately 90°C with stirring and react for about 24 hours.[2]
-
Monitor the reaction completion using TLC or HPLC.[2]
-
After completion, cool the reaction mixture and neutralize with a 0.1N sodium hydroxide solution to a pH of 7.[2]
-
Remove excess water and purify the product by vacuum distillation to obtain (S)-3-chloro-1,2-propanediol.
-
Enantioselective Analysis of 3-MCPD by GC-MS
The determination of the enantiomeric composition of 3-MCPD in various matrices is essential for accurate risk assessment. This typically involves derivatization followed by separation on a chiral gas chromatography column coupled with a mass spectrometer.
-
Sample Preparation and Derivatization:
-
Extract free 3-MCPD from the sample matrix (e.g., food sample, biological fluid) using an appropriate solvent. For esterified 3-MCPD, an initial hydrolysis step is required.
-
Derivatize the extracted 3-MCPD to a more volatile and less polar compound. A common derivatizing agent is phenylboronic acid (PBA), which reacts with the diol functionality.[11][12]
-
-
GC-MS Conditions:
-
GC Column: A chiral stationary phase column is required for enantiomeric separation (e.g., a cyclodextrin-based column).
-
Injector: Use a splitless or large volume injection technique to enhance sensitivity.[11]
-
Oven Temperature Program: Optimize the temperature program to achieve baseline separation of the derivatized enantiomers. An example program could be: initial temperature of 40°C (hold for 1 min), ramp to 190°C at 6°C/min, then ramp to 280°C at 20°C/min (hold for 30 min).[11]
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of the derivatized 3-MCPD.
-
Quantification: Use an isotopically labeled internal standard (e.g., 3-MCPD-d5) for accurate quantification.[11]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Logical flow from the discovery of 3-MCPD to the recognition of its stereospecific toxicity.
Caption: Experimental workflow for the enantioselective synthesis of (R)- and (S)-3-MCPD.
Caption: Workflow for the enantioselective analysis of 3-MCPD using GC-MS.
Conclusion
The study of chiral chloropropanols, particularly 3-MCPD, has evolved significantly from its initial discovery as a food contaminant to a nuanced understanding of its stereospecific toxicity. This guide provides a foundational understanding for researchers, scientists, and drug development professionals, offering historical context, practical experimental protocols, and key toxicological data. The continued development of enantioselective synthetic and analytical methods will be paramount in further elucidating the biological activities of these important chiral molecules and ensuring the safety of food and pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. CN111943805A - Preparation method of (R) -3-chloro-1, 2-propanediol - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Exposure to Dietary Glycidyl and 3-MCPD Fatty Acid Esters and Associated Burden of Cancer in Selected Asian and European Countries: A Review and Data Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. cot.food.gov.uk [cot.food.gov.uk]
- 7. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters | FDA [fda.gov]
- 10. (R)-(-)-3-Chloro-1,2-propanediol synthesis - chemicalbook [chemicalbook.com]
- 11. gcms.cz [gcms.cz]
- 12. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Conformations of (S)-(+)-2-Chloropropan-1-ol: A Computational and Spectroscopic Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical examination of the conformational landscape of (S)-(+)-2-Chloropropan-1-ol. Drawing upon established computational chemistry principles and spectroscopic methodologies, this document outlines the key rotational isomers, their relative stabilities, and the intramolecular interactions governing their geometries. This analysis is critical for understanding the molecule's physicochemical properties and its interactions in biological systems, offering valuable insights for drug design and development.
Introduction to Conformational Analysis
The three-dimensional structure of a molecule is not static. Rotation around single bonds leads to different spatial arrangements of atoms known as conformations or conformers. These conformers often have different energies, and their relative populations can significantly influence the overall properties of a substance. For a chiral molecule like this compound, understanding its conformational preferences is paramount for elucidating its biological activity and spectroscopic signatures.
The primary intramolecular interactions that dictate the conformational stability of 2-haloalcohols include steric hindrance, dipole-dipole interactions, and intramolecular hydrogen bonding. The gauche and anti arrangements of substituents around the central C-C bond are of particular interest. Theoretical calculations, particularly ab initio and Density Functional Theory (DFT) methods, have proven to be powerful tools for predicting the geometries and relative energies of different conformers.[1] These computational approaches are often complemented by experimental techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) spectroscopy, which provide data that can be correlated with specific conformations.[2][3][4][5][6][7]
Conformational Isomers of this compound
Rotation around the C1-C2 bond of this compound gives rise to three staggered conformers, designated as G1, G2, and G3. These are depicted as Newman projections below. The key dihedral angle is O-C1-C2-Cl.
Figure 1: Newman Projections of the Staggered Conformers of this compound
Caption: Newman projections of the three staggered conformers of this compound.
Quantitative Conformational Analysis
The relative energies and key dihedral angles of the conformers of this compound can be predicted using computational methods. The following table summarizes hypothetical but realistic data based on studies of similar 2-haloalcohols.
Table 1: Predicted Relative Energies and Dihedral Angles for the Conformers of this compound
| Conformer | O-C1-C2-Cl Dihedral Angle (°) | Relative Energy (kJ/mol) | Population at 298.15 K (%) |
| G1 | 60 | 0.00 | 55.7 |
| G2 | -60 | 1.50 | 29.2 |
| G3 | 180 | 4.00 | 15.1 |
The G1 conformer is predicted to be the most stable due to the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the chlorine atom. This type of interaction is a common stabilizing feature in 2-haloalcohols.[1] The G3 (anti) conformer is the least stable, likely due to unfavorable steric and electrostatic interactions.
Methodologies for Conformational Study
A robust conformational analysis of this compound involves a synergistic approach combining computational modeling and experimental spectroscopy.
Computational Protocol
A typical computational workflow for conformational analysis is outlined below.
Caption: A typical workflow for the computational analysis of molecular conformations.
Detailed Computational Steps:
-
Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed using a computationally inexpensive method like molecular mechanics to identify potential low-energy conformers.
-
DFT Geometry Optimization: The geometries of the identified conformers are optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). This provides accurate geometries and relative energies.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data for calculating relative populations.
-
Spectroscopic Parameter Calculation: NMR chemical shifts and coupling constants (using methods like GIAO - Gauge-Including Atomic Orbitals) and VCD spectra are calculated for each conformer.
-
Boltzmann Averaging: The calculated spectroscopic properties are averaged based on the predicted Boltzmann populations of the conformers at a given temperature.
-
Comparison with Experimental Data: The Boltzmann-averaged theoretical spectra are compared with experimental NMR and VCD spectra to validate the computational model and assign the experimentally observed features to specific conformers.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for conformational analysis in solution.[2] The magnitude of vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 10-20 mg/mL.
-
Data Acquisition: ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The coupling constants between the protons on C1 and C2 are carefully measured. These experimental coupling constants are then compared to the theoretical values calculated for each conformer to determine the relative populations of the conformers in solution.
Table 2: Hypothetical ³JHH Coupling Constants for this compound Conformers
| Coupling | G1 (Hz) | G2 (Hz) | G3 (Hz) |
| ³J(H_C1a-H_C2) | 2.5 | 11.0 | 2.8 |
| ³J(H_C1b-H_C2) | 4.8 | 3.1 | 12.5 |
Vibrational Circular Dichroism (VCD) Spectroscopy:
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][6] It is particularly sensitive to the three-dimensional structure and absolute configuration.
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., CCl₄ or CDCl₃) at a concentration that gives an appropriate absorbance in the IR spectrum (typically 0.1-0.5 M).
-
Data Acquisition: VCD and IR spectra are recorded on a VCD spectrometer, typically an FT-IR spectrometer equipped with a photoelastic modulator.
-
Data Analysis: The experimental VCD spectrum is compared with the Boltzmann-averaged theoretical VCD spectrum calculated from the DFT-optimized conformers. A good match between the experimental and theoretical spectra allows for the confident assignment of the absolute configuration and the major solution-phase conformer.
Signaling Pathways and Logical Relationships
The interplay between theoretical calculations and experimental data is crucial for a comprehensive understanding of conformational preferences. The following diagram illustrates this relationship.
Caption: Logical relationship between theoretical and experimental approaches in conformational analysis.
Conclusion
The conformational analysis of this compound, through a combined computational and spectroscopic approach, reveals a preference for a gauche conformer stabilized by an intramolecular hydrogen bond. This detailed understanding of its three-dimensional structure is fundamental for predicting its reactivity, molecular recognition properties, and ultimately its role in drug development. The methodologies outlined in this guide provide a robust framework for the conformational analysis of this and other small chiral molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 6. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Methodological & Application
Application Note: Stereospecific Synthesis of (S)-(+)-2-Chloropropan-1-ol from L-Alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the stereospecific synthesis of (S)-(+)-2-chloropropan-1-ol, a valuable chiral building block in pharmaceutical and chemical synthesis. The methodology follows a robust two-step pathway starting from the readily available and inexpensive chiral pool starting material, L-alanine. The synthesis involves the diazotization of L-alanine to yield (S)-2-chloropropanoic acid, followed by the reduction of the carboxylic acid to the desired primary alcohol. This process retains the stereochemical integrity of the chiral center. This document outlines the detailed experimental procedures, data summaries, and workflow visualizations to ensure reproducibility for researchers in organic synthesis and drug development.
Introduction
Chiral chlorohydrins, such as this compound, are versatile intermediates in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. Their utility stems from the presence of two distinct functional groups—a hydroxyl group and a chlorine atom—on a stereodefined carbon backbone, allowing for a variety of subsequent chemical transformations. The synthesis from L-alanine provides a reliable and cost-effective route to the (S)-enantiomer, leveraging the natural chirality of amino acids.
Overall Reaction Scheme
The synthesis proceeds in two sequential steps:
-
Diazotization: The primary amine of L-alanine is converted into a diazonium salt, which is subsequently displaced by a chloride ion from the hydrochloric acid solvent. This reaction proceeds with retention of configuration.
-
Reduction: The resulting carboxylic acid, (S)-2-chloropropanoic acid, is reduced to the primary alcohol, this compound, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).
Figure 1: Overall two-step synthesis of this compound from L-alanine.
Data Presentation
The following tables summarize the key quantitative data associated with the starting material, intermediate, and final product.
Table 1: Physicochemical Properties of Compounds
| Compound | Formula | Mol. Weight ( g/mol ) | CAS Number | Boiling Point (°C) | Density (g/mL) |
| L-Alanine | C₃H₇NO₂ | 89.09 | 56-41-7 | 250 (sublimes) | 1.432 |
| (S)-2-Chloropropanoic Acid | C₃H₅ClO₂ | 108.52 | 29617-66-1 | 75–77 @ 10 mmHg | 1.249 @ 25°C |
| This compound | C₃H₇ClO | 94.54 | 19210-21-0 | 134 | 1.103 |
Table 2: Reaction Yields and Product Purity
| Reaction Step | Method | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Diazotization | NaNO₂ / 5N HCl | (S)-2-Chloropropanoic Acid | 58–65% | High Purity | [1] |
| Diazotization | NOCl / HCl | (S)-2-Chloropropanoic Acid | >90% | 98.7–99.1% | [2][3] |
| Reduction | LiAlH₄ / THF | This compound | High (Typical for LiAlH₄ reductions) | >99% (expected) | General Method |
Table 3: Spectroscopic and Polarimetric Data
| Compound | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) | Specific Rotation [α] |
| (S)-2-Chloropropanoic Acid | 1.66 (d, 3H), 4.40 (q, 1H), 12.0 (s, 1H)[1] | 20.9, 52.0, 176.0[1] | [α]²⁵/D −14° (neat)[4] |
| This compound | Expected: ~1.4 (d, 3H), ~3.7 (m, 2H), ~4.1 (m, 1H) | Expected: ~22, ~58, ~68 | Dextrorotatory (+) |
Note: The (+) designation for the final product indicates it is dextrorotatory. The specific rotation value was not available in the consulted literature.
Mandatory Visualizations
The following diagrams illustrate the logical workflow and the chemical pathway for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical reaction pathway from L-alanine to this compound.
Experimental Protocols
Safety Precaution: This synthesis involves corrosive acids, flammable solvents, and a highly reactive and water-sensitive reducing agent (LiAlH₄). All procedures must be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn at all times. α-Halocarboxylic acids are alkylating agents and should be handled with care.[5]
Protocol 1: Synthesis of (S)-2-Chloropropanoic Acid
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
(S)-Alanine (L-Alanine): 89.1 g (1.0 mol)
-
5 N Hydrochloric Acid (HCl): 1300 mL
-
Sodium Nitrite (NaNO₂): 110 g (1.6 mol)
-
Deionized Water: 400 mL
-
Sodium Carbonate (Na₂CO₃), solid
-
Diethyl Ether (Et₂O)
-
Saturated Brine Solution
-
Calcium Chloride (CaCl₂), anhydrous
Equipment:
-
4-L three-necked, round-bottomed flask
-
Mechanical stirrer
-
500-mL dropping funnel
-
Thermometer
-
Ice/salt bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Dissolution and Cooling: In the 4-L flask, dissolve 89.1 g (1.0 mol) of (S)-alanine in 1300 mL of 5 N HCl. Equip the flask with a mechanical stirrer, dropping funnel, and thermometer. Cool the mixture to 0°C using an ice/salt bath.
-
Diazotization Reaction: Prepare a solution of 110 g (1.6 mol) of sodium nitrite in 400 mL of water and pre-cool it. Add this solution dropwise to the stirred alanine mixture over approximately 5 hours. Maintain the internal reaction temperature below 5°C throughout the addition.
-
Overnight Stirring: After the addition is complete, remove the cooling bath and allow the reaction to stir overnight at room temperature. The solution will be yellowish-brown.
-
Removal of Nitrogen Oxides: To remove dissolved nitrogen oxides, carefully evacuate the flask using a water aspirator while stirring for about 3 hours. The solution's color should fade to pale yellow.
-
Neutralization and Extraction: While stirring vigorously, carefully add ~100 g of solid sodium carbonate in small portions to neutralize the excess acid. Be cautious of foaming. Extract the aqueous mixture with four 400-mL portions of diethyl ether.
-
Workup: Combine the ether layers and concentrate them to ~300 mL using a rotary evaporator. Wash the concentrated ether solution with 50 mL of saturated brine. Re-extract the brine wash with three 100-mL portions of diethyl ether.
-
Drying and Concentration: Combine all ethereal solutions and dry them over anhydrous calcium chloride for at least 10 hours. Remove the ether by rotary evaporation (bath temperature 40–50°C).
-
Purification: Transfer the resulting oily residue to a distillation flask and perform a fractional distillation under reduced pressure. Collect the main fraction boiling at 75–77°C at 10 mmHg to yield 63–71 g (58–65%) of pure (S)-2-chloropropanoic acid.[1]
Protocol 2: Synthesis of this compound
This protocol is a general method for the reduction of a carboxylic acid using lithium aluminum hydride.
Materials:
-
(S)-2-Chloropropanoic Acid: 10.85 g (0.1 mol)
-
Lithium Aluminum Hydride (LiAlH₄): 2.85 g (0.075 mol, ~1.5 eq. H⁻)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Deionized Water
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether (Et₂O)
Equipment:
-
Oven-dried, three-necked, round-bottomed flask (500 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser with a nitrogen/argon inlet
-
Dropping funnel
-
Ice/water bath
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Apparatus Setup: Assemble the dry 500-mL flask with a magnetic stir bar, dropping funnel, and a condenser under a nitrogen atmosphere.
-
LiAlH₄ Suspension: In the reaction flask, carefully add 2.85 g (0.075 mol) of LiAlH₄ and suspend it in 150 mL of anhydrous THF. Cool the suspension to 0°C using an ice bath.
-
Addition of Carboxylic Acid: Dissolve 10.85 g (0.1 mol) of (S)-2-chloropropanoic acid in 50 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0°C. Hydrogen gas will evolve.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Reaction Quench (Fieser Workup): Cool the reaction mixture back down to 0°C with an ice bath. CAUTION: The following quench is highly exothermic and evolves hydrogen gas. Perform additions very slowly and carefully.
-
Slowly and dropwise, add 2.85 mL of deionized water.
-
Slowly and dropwise, add 2.85 mL of 15% aqueous NaOH.
-
Slowly and dropwise, add 8.55 mL (3x the initial water volume) of deionized water.
-
-
Isolation: Remove the cooling bath and stir the mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form. Add some anhydrous MgSO₄ or Na₂SO₄ and stir for another 15 minutes to ensure all water is absorbed.
-
Filtration and Concentration: Filter the white solids through a Buchner funnel and wash the filter cake thoroughly with several portions of THF or diethyl ether. Combine the filtrate and washes.
-
Purification: Remove the solvent from the combined filtrate using a rotary evaporator. The residue can be purified by distillation under reduced pressure to yield pure this compound.
References
Enantioselective Synthesis of 2-Chloropropan-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 2-chloropropan-1-ol, a valuable chiral building block in the pharmaceutical and fine chemical industries. The methods described herein focus on two robust and widely employed strategies: the catalytic Corey-Bakshi-Shibata (CBS) reduction of 1-chloroacetone for the synthesis of (R)-2-chloropropan-1-ol and the biocatalytic reduction of 1-chloroacetone for the synthesis of (S)-2-chloropropan-1-ol.
Application Notes
The enantioselective synthesis of 2-chloropropan-1-ol is of significant interest as the individual enantiomers serve as versatile precursors for the synthesis of more complex chiral molecules. The two primary methods detailed below, chemical catalysis and biocatalysis, offer complementary approaches to access either the (R) or (S) enantiomer with high optical purity.
1. Corey-Bakshi-Shibata (CBS) Reduction for (R)-2-Chloropropan-1-ol
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[1][2] This reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with a borane source (e.g., borane-dimethyl sulfide complex) to facilitate the stereoselective transfer of a hydride to the ketone. The predictability of the stereochemical outcome and the high enantioselectivities typically achieved make the CBS reduction a cornerstone of asymmetric synthesis.[3][4] For the synthesis of (R)-2-chloropropan-1-ol, the (R)-CBS catalyst is employed to direct the hydride attack to the re-face of the carbonyl group of 1-chloroacetone. A key advantage of this method is the in-situ formation of the active catalyst, simplifying the experimental procedure.[5][6]
2. Biocatalytic Reduction for (S)-2-Chloropropan-1-ol
Biocatalysis has emerged as a green and highly efficient alternative for the synthesis of enantiomerically pure compounds.[7][8] Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with exceptional stereoselectivity.[9][10] By selecting a KRED with the appropriate stereopreference, it is possible to synthesize the desired enantiomer of the alcohol with very high enantiomeric excess (ee). For the synthesis of (S)-2-chloropropan-1-ol, a KRED that follows the anti-Prelog selectivity is required. A critical aspect of biocatalytic reductions is the regeneration of the nicotinamide cofactor (NADH or NADPH), which is typically achieved by using a sacrificial alcohol, such as isopropanol, and a corresponding dehydrogenase or by using a glucose/glucose dehydrogenase system.[7]
Data Presentation
The following table summarizes the quantitative data for the enantioselective synthesis of 2-chloropropan-1-ol using the CBS reduction and a representative biocatalytic method.
| Method | Substrate | Catalyst/Enzyme | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| CBS Reduction | 1-Chloroacetone | (R)-2-Methyl-CBS-oxazaborolidine / BH₃-SMe₂ | (R)-2-Chloropropan-1-ol | ~85-95 | >95 |
| Biocatalytic Reduction | 1-Chloroacetone | Ketoreductase (e.g., from Lactobacillus kefir) | (S)-2-Chloropropan-1-ol | >90 | >99 |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (R)-2-Chloropropan-1-ol via CBS Reduction
This protocol describes the synthesis of (R)-2-chloropropan-1-ol from 1-chloroacetone using the Corey-Bakshi-Shibata (CBS) reduction.
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
1-Chloroacetone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum under an inert atmosphere of argon, add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 5.0 mL, 5.0 mmol, 0.1 equiv).
-
Catalyst-Borane Complex Formation: Cool the flask to 0 °C in an ice bath and slowly add borane-dimethyl sulfide complex (5.0 mL, 50 mmol, 1.0 equiv) via syringe. Stir the mixture for 10 minutes at 0 °C.
-
Substrate Addition: In a separate flask, prepare a solution of 1-chloroacetone (4.63 g, 50 mmol, 1.0 equiv) in 50 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (20 mL) at 0 °C.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add 1 M HCl (50 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-2-chloropropan-1-ol.
-
Analysis: Determine the yield and enantiomeric excess of the purified product by chiral GC or HPLC analysis.
Protocol 2: Enantioselective Synthesis of (S)-2-Chloropropan-1-ol via Biocatalytic Reduction
This protocol describes a general procedure for the biocatalytic reduction of 1-chloroacetone to (S)-2-chloropropan-1-ol using a ketoreductase (KRED) with a glucose/glucose dehydrogenase (GDH) cofactor regeneration system.
Materials:
-
Ketoreductase (KRED) with anti-Prelog selectivity (e.g., from a commercial supplier or expressed in-house)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Glucose dehydrogenase (GDH)
-
D-Glucose
-
1-Chloroacetone
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Shaking incubator or stirred bioreactor
-
Centrifuge
Procedure:
-
Reaction Mixture Preparation: In a 100 mL flask, prepare the reaction buffer by dissolving D-glucose (1.5 g) and NADP⁺ (20 mg) in 50 mL of 100 mM potassium phosphate buffer (pH 7.0).
-
Enzyme Addition: To the reaction buffer, add the ketoreductase (e.g., 10-20 mg of lyophilized powder or a specified volume of cell-free extract) and glucose dehydrogenase (e.g., 50-100 units). Gently swirl to dissolve the enzymes.
-
Substrate Addition: Add 1-chloroacetone (463 mg, 5.0 mmol) to the reaction mixture.
-
Incubation: Seal the flask and place it in a shaking incubator at a controlled temperature (typically 25-30 °C) with moderate agitation (e.g., 150-200 rpm).
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion of the substrate and the formation of the product.
-
Workup: Once the reaction has reached completion (typically 24-48 hours), terminate the reaction by adding an equal volume of ethyl acetate (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into the ethyl acetate layer. Separate the organic layer and repeat the extraction of the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography.
-
Analysis: Determine the yield and enantiomeric excess of (S)-2-chloropropan-1-ol by chiral GC or HPLC analysis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the starting material, the two distinct enantioselective synthetic pathways, and the resulting chiral products.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. publications.iupac.org [publications.iupac.org]
- 4. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. benchchem.com [benchchem.com]
- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 7. Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 10. researchgate.net [researchgate.net]
(S)-(+)-2-Chloropropan-1-ol: A Versatile Chiral Building Block in Pharmaceutical and Materials Science
(S)-(+)-2-Chloropropan-1-ol is a valuable chiral building block widely employed in the stereoselective synthesis of a range of important molecules, most notably active pharmaceutical ingredients (APIs) and advanced materials. Its utility lies in the preconceived stereocenter, which allows for the construction of complex chiral molecules with high enantiomeric purity. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this versatile synthon.
Application in the Synthesis of Chiral Pharmaceuticals
The primary application of this compound in the pharmaceutical industry is as a precursor for the synthesis of enantiomerically pure β-adrenergic receptor blockers (β-blockers) and other chiral drugs. The (S)-enantiomer of many β-blockers is significantly more potent than its (R)-counterpart.
Synthesis of (S)-Propranolol and (S)-Atenolol
This compound serves as a key starting material for the synthesis of the potent (S)-enantiomers of the β-blockers propranolol and atenolol. The synthetic strategy involves the initial conversion of the chlorohydrin to a chiral epoxide, which then undergoes nucleophilic ring-opening with the appropriate aryloxy or amino precursor.
Experimental Workflow for the Synthesis of (S)-β-Blockers:
Caption: General workflow for the synthesis of (S)-β-blockers.
Quantitative Data for the Synthesis of (S)-Atenolol:
| Step | Product | Yield | Enantiomeric Excess (ee) |
| Synthesis of racemic chlorohydrin intermediate | 2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide | 52% | - |
| Kinetic Resolution | (R)-2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide | 32% | >99% |
| Amination | (S)-Atenolol | 60% | >99% |
Detailed Experimental Protocols:
Protocol 1: Synthesis of (S)-1-(1-Naphthyloxy)-2,3-epoxypropane (Intermediate for (S)-Propranolol)
This protocol outlines the synthesis of the key epoxide intermediate for (S)-propranolol, starting from 1-naphthol and (S)-epichlorohydrin (which can be synthesized from this compound).
Materials:
-
1-Naphthol
-
(S)-Epichlorohydrin
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Phase-transfer catalyst (e.g., Tetra-n-butylammonium bromide - TBAB)
-
Solvent (e.g., Toluene)
Procedure:
-
To a stirred solution of 1-naphthol in toluene, add powdered NaOH or KOH and the phase-transfer catalyst, TBAB.
-
Heat the mixture to 70°C.
-
Add (S)-epichlorohydrin dropwise to the reaction mixture.
-
Maintain the reaction at 70°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield (S)-1-(1-naphthyloxy)-2,3-epoxypropane.
Protocol 2: Synthesis of (S)-Atenolol
This protocol details a chemoenzymatic approach to synthesize (S)-atenolol with high enantiomeric purity.[1]
Step 1: Synthesis of racemic 2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide [1]
-
Dissolve 2-(4-hydroxyphenyl)acetamide in a suitable solvent.
-
Add a catalytic amount of sodium hydroxide.
-
Add epichlorohydrin and stir the reaction mixture.
-
To the resulting mixture of the chlorohydrin and epoxide, add lithium chloride and acetic acid in tetrahydrofuran to convert the epoxide to the desired chlorohydrin.
-
Isolate and purify the racemic chlorohydrin.
Step 2: Lipase-Catalyzed Kinetic Resolution [1]
-
Dissolve the racemic chlorohydrin in acetonitrile.
-
Add vinyl butanoate and Candida antarctica lipase B (CALB).
-
Allow the reaction to proceed until approximately 50% conversion is reached, resulting in the acylation of the (S)-enantiomer.
-
Separate the unreacted (R)-chlorohydrin from the acylated (S)-chlorohydrin by column chromatography. The (R)-chlorohydrin is obtained with >99% ee.[1]
Step 3: Synthesis of (S)-Atenolol [1]
-
Dissolve the enantiomerically pure (R)-2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide in water.
-
Add isopropylamine and heat the reaction mixture.
-
The reaction proceeds via an epoxide intermediate with inversion of configuration, yielding (S)-atenolol.
-
Isolate and purify the final product.
Application in the Synthesis of Chiral Auxiliaries
This compound can be converted into chiral oxazolidinones, which are powerful chiral auxiliaries in asymmetric synthesis. These auxiliaries are used to control the stereochemical outcome of a wide range of chemical reactions, including aldol additions, alkylations, and Diels-Alder reactions.
Experimental Workflow for Chiral Oxazolidinone Synthesis and Application:
Caption: Synthesis and application of a chiral oxazolidinone auxiliary.
Application in Materials Science: Chiral Liquid Crystals
Derivatives of this compound can be used as chiral dopants in liquid crystal (LC) mixtures. The introduction of these chiral molecules into a nematic liquid crystal host induces a helical twist, leading to the formation of a chiral nematic (cholesteric) phase. These materials are crucial for various electro-optical applications, including advanced liquid crystal displays (LCDs).
Signaling Pathway of β-Blockers
β-blockers, such as propranolol and atenolol, exert their therapeutic effects by antagonizing β-adrenergic receptors. This antagonism blocks the downstream signaling cascade initiated by catecholamines like epinephrine and norepinephrine.
Caption: Mechanism of action of β-blockers.
By understanding the synthetic routes and applications of this compound, researchers and drug development professionals can effectively utilize this chiral building block to create innovative and stereochemically defined molecules for a variety of scientific and therapeutic purposes.
References
Application Notes: The Role of (S)-(+)-2-Chloropropan-1-ol in the Asymmetric Synthesis of Modern Pharmaceuticals
Introduction
In the landscape of pharmaceutical development, the chirality of a drug molecule is a critical determinant of its therapeutic efficacy and safety.[1] A vast number of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug enantiomers.[2] Consequently, one enantiomer may exhibit the desired pharmacological activity (the eutomer), while the other could be inactive or even responsible for adverse effects (the distomer).[2] This reality has propelled asymmetric synthesis—the synthesis of a chiral compound from an achiral or prochiral precursor—to the forefront of medicinal chemistry.[3][4]
(S)-(+)-2-Chloropropan-1-ol is a versatile and cost-effective chiral building block, serving as a key C3 synthon in the production of a wide array of enantiomerically pure active pharmaceutical ingredients (APIs). Its two reactive functional groups, a primary alcohol and a secondary chloride, on a defined stereocenter, allow for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several classes of important pharmaceuticals, including β-blockers, oxazolidinone antibiotics, and anticoagulants.
Asymmetric Synthesis of (S)-Propranolol (β-Blocker)
Application Overview: Beta-blockers are a class of drugs prescribed for the management of cardiovascular diseases like hypertension and angina.[5] The therapeutic activity of propranolol, a non-selective beta-blocker, resides almost exclusively in the (S)-enantiomer, which is approximately 100 times more potent than its (R)-counterpart.[1] The synthesis of enantiomerically pure (S)-propranolol is therefore of significant industrial importance. A common strategy involves the reaction of 1-naphthol with a chiral C3 epoxy synthon, followed by ring-opening with isopropylamine.[5] this compound is an ideal precursor for the required chiral epoxide.
Synthetic Workflow: The synthesis begins with the intramolecular cyclization of this compound to form the chiral intermediate, (R)-epichlorohydrin. This epoxide is then reacted with 1-naphthol to form a glycidyl ether, which subsequently undergoes nucleophilic ring-opening by isopropylamine to yield the target molecule, (S)-Propranolol.
Caption: Synthetic pathway for (S)-Propranolol.
Quantitative Data Summary
| Step | Product | Key Reagents | Typical Yield | Enantiomeric Excess (ee) | Reference |
| 1 | Racemic Propranolol | 1-Naphthol, Epichlorohydrin, Isopropylamine | ~92% | N/A | |
| 2 | (S)-Propranolol | Racemic Propranolol, Di-(p-toluoyl)tartaric acid | ~45-50% (Resolution) | >98% | |
| Asymmetric Route | (S)-Propranolol | 1-Naphthol, (R)-Epichlorohydrin, Isopropylamine | 55-60% (Overall) | 89-90% |
Experimental Protocol: Asymmetric Synthesis of (S)-Propranolol
Step 1: Synthesis of (R)-Epichlorohydrin from this compound
-
Prepare a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Add a solution of a strong base, such as sodium hydroxide (1.2 eq), dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform a workup by separating the organic layer, extracting the aqueous layer with DCM, washing the combined organic layers with brine, and drying over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to yield crude (R)-epichlorohydrin, which can be purified by vacuum distillation.
Step 2: Synthesis of 1-(1-Naphthoxy)-2,3-epoxypropane
-
Dissolve 1-naphthol (1.0 eq) in a suitable solvent (e.g., DMSO) and add a base like potassium hydroxide (KOH).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the (R)-epichlorohydrin (1.1 eq) obtained from Step 1 to the reaction mixture.
-
Continue stirring at room temperature for 6-8 hours until TLC indicates the consumption of 1-naphthol.[1]
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude glycidyl ether.
Step 3: Synthesis of (S)-Propranolol
-
Dissolve the crude 1-(1-Naphthoxy)-2,3-epoxypropane (1.0 eq) in a solvent like methanol.
-
Add an excess of isopropylamine (e.g., 3.0-5.0 eq).[1]
-
Reflux the reaction mixture for 3-4 hours, monitoring completion by TLC.
-
After cooling to room temperature, remove the solvent and excess isopropylamine under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/n-hexane) to afford pure (S)-Propranolol.[6]
Asymmetric Synthesis of Linezolid (Oxazolidinone Antibiotic)
Application Overview: Oxazolidinones are a critical class of synthetic antibiotics effective against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[7] Their unique mechanism of action involves inhibiting the initiation of bacterial protein synthesis.[8] Linezolid, the first clinically approved member of this class, features a stereocenter at the C5 position of the oxazolidinone ring, with the (S)-configuration being essential for its antibacterial activity.[7] The chiral backbone of Linezolid is frequently constructed using a C3 synthon derived from sources like (S)-glycidol or its precursors, for which this compound is a suitable starting material.
Synthetic Workflow: A plausible synthetic route involves the conversion of this compound to a key intermediate, such as (S)-N-[2-(acetyloxy)-3-chloropropyl]-acetamide. This intermediate contains the necessary stereocenter and functional groups. It is then condensed with an N-protected 3-fluoro-4-morpholinylaniline derivative. The subsequent cyclization to form the oxazolidinone ring is typically base-mediated, leading to the formation of Linezolid.
Caption: Key steps in the asymmetric synthesis of Linezolid.
Quantitative Data Summary
| Starting Material / Intermediate | Key Transformation | Key Reagents | Yield | HPLC Purity | Reference |
| (R)-Epichlorohydrin | Formation of β-amino alcohol | 3-Fluoro-4-morpholinobenzenamine | - | - | [9] |
| β-amino alcohol | Oxazolidinone ring construction | CDI (Carbonyldiimidazole) | 89% | 99.5% | |
| Overall (from R-Epichlorohydrin) | 4-step synthesis | - | >40% | - |
Experimental Protocol: Synthesis of Linezolid
(Note: This is a representative protocol based on common synthetic strategies. The initial steps involve converting this compound into a suitable intermediate like (S)-N-[2-(acetyloxy)-3-chloropropyl]acetamide, as described in patent literature.[10][11])
Step 1: Synthesis of (S)-N-[2-(acetyloxy)-3-chloropropyl]acetamide (Compound 3 in patent[10])
-
This multi-step conversion involves the transformation of the hydroxyl and chloro groups of this compound into the corresponding amino and acetylated functionalities. This typically includes amination, protection, and acetylation steps to yield the desired chiral intermediate.
Step 2: Condensation and Cyclization to form Linezolid
-
In a three-necked flask under an inert atmosphere (e.g., Nitrogen), dissolve N-carbobenzoxy-3-fluoro-4-morpholinylaniline (1.0 eq) in anhydrous dimethylformamide (DMF).[10]
-
Cool the solution to 5 °C and add a strong base, such as lithium tert-butoxide (LiOt-Bu) in THF, dropwise.
-
Add a solution of (S)-N-[2-(acetyloxy)-3-chloropropyl]acetamide (1.1 eq) to the reaction mixture.[10]
-
Allow the reaction to stir at room temperature for 15-24 hours, monitoring for completion by HPLC or TLC.[10]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Perform an extractive workup using a solvent like dichloromethane (CH₂Cl₂). Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
The crude product is then purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Linezolid as an off-white solid.[10]
Asymmetric Synthesis of Rivaroxaban (Anticoagulant)
Application Overview: Rivaroxaban is an orally active direct factor Xa inhibitor, widely used as an anticoagulant for the prevention of venous thromboembolism and stroke in patients with atrial fibrillation.[12] The molecule contains a single stereocenter within its oxazolidinone ring, and the (S)-enantiomer is the active form. The synthesis of the key chiral intermediate, 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one, is a crucial part of the overall process.[13] this compound serves as a valuable starting material for creating the necessary chiral C3 unit.
Synthetic Workflow: The synthesis of the chiral core of Rivaroxaban can be achieved by first converting this compound into a more elaborated chiral building block, such as (S)-1-amino-3-chloropropan-2-ol.[14] This amino alcohol is then reacted with 5-chlorothiophene-2-carbonyl chloride. The resulting amide undergoes cyclization to form the oxazolidinone ring, which is a key component of the final Rivaroxaban molecule.
Caption: General workflow for the synthesis of Rivaroxaban.
Quantitative Data Summary
| Step | Product | Key Reagents | Yield | Purity | Reference |
| Ring Opening | 3-Chloro-2-hydroxyamide | (S)-1-Amino-3-chloropropan-2-ol, 5-Chlorothiophene-2-carboxylic acid | 88% | - | [14] |
| Cyclization | Rivaroxaban | 3-Chloro-2-hydroxyamide intermediate, 4-(4-Aminophenyl)morpholin-3-one | 95% | 99.7% (HPLC) | [14] |
| Overall | Rivaroxaban | (from 5-Chlorothiophene-2-carboxylic acid) | 68.5% | - | [14] |
Experimental Protocol: Synthesis of Rivaroxaban Intermediate
(Note: This protocol outlines the formation of the chiral oxazolidinone core starting from a synthon readily available from this compound.)
Step 1: Preparation of (S)-1-Amino-3-chloropropan-2-ol
-
This intermediate can be synthesized from this compound through a sequence involving conversion to the corresponding epoxide followed by regioselective amination.
Step 2: Synthesis of N-((S)-3-chloro-2-hydroxypropyl)-4-(4-(3-oxomorpholino)phenyl)amine
-
React 4-(4-aminophenyl)morpholin-3-one with (R)-epichlorohydrin (derived from this compound) in a suitable solvent like isopropanol.
-
The reaction proceeds via nucleophilic attack of the aniline nitrogen on the epoxide, yielding the desired amino alcohol intermediate.
Step 3: Formation of the Oxazolidinone Ring
-
Dissolve the amino alcohol intermediate from Step 2 in a solvent such as THF or DMF.
-
Add a carbonylating agent, such as carbonyldiimidazole (CDI) or a phosgene equivalent, to the solution.
-
The reaction is typically carried out in the presence of a non-nucleophilic base.
-
Stir the mixture at room temperature or with gentle heating until the cyclization is complete (monitored by TLC/HPLC).
-
After an aqueous workup and extraction, the crude product is purified, often by crystallization, to yield the chiral oxazolidinone core of Rivaroxaban.
Step 4: Final Amide Coupling
-
The primary amine on the oxazolidinone intermediate (after deprotection if necessary) is coupled with 5-chlorothiophene-2-carbonyl chloride using standard peptide coupling conditions to furnish Rivaroxaban.[12][13]
References
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 5. jmedchem.com [jmedchem.com]
- 6. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 7. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. asianpubs.org [asianpubs.org]
- 10. CN101948442A - Preparation method of linezolid and preparation thereof - Google Patents [patents.google.com]
- 11. US20170217911A1 - Process For Preparation Of Linezolid - Google Patents [patents.google.com]
- 12. Rivaroxaban | C19H18ClN3O5S | CID 9875401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Derivatization of (S)-(+)-2-Chloropropan-1-ol for Chiral Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-(+)-2-Chloropropan-1-ol is a chiral halohydrin, a class of compounds often used as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The accurate determination of enantiomeric purity is critical, as different enantiomers can exhibit varied pharmacological activity and toxicity. Gas chromatography (GC) is a powerful technique for this analysis, but the direct analysis of polar, low-volatility compounds like 2-chloropropan-1-ol is challenging due to poor peak shape and potential thermal degradation.
Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable compound, making it amenable to GC analysis.[1][2] For alcohols, this typically involves converting the polar hydroxyl (-OH) group into a less polar ether or ester. This application note provides detailed protocols for the derivatization of this compound using silylation and acylation techniques for subsequent chiral GC-MS analysis.
Principle of Derivatization for GC Analysis
The primary goal of derivatization in this context is to replace the active hydrogen of the hydroxyl group in 2-Chloropropan-1-ol.[2] This transformation achieves several objectives:
-
Increases Volatility: By replacing the polar -OH group, which can form hydrogen bonds, with a nonpolar group, the boiling point of the analyte is reduced.
-
Improves Thermal Stability: The resulting derivatives are often more stable at the high temperatures used in the GC injection port and column.
-
Enhances Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks and reduces tailing, which is often caused by interactions between the polar analyte and the stationary phase.[2]
-
Improves Mass Spectrometric Identification: Derivatives can produce characteristic fragmentation patterns in a mass spectrometer, aiding in structural confirmation.[2]
Two of the most common derivatization approaches for alcohols are silylation and acylation.
Comparative Analysis of Derivatization Methods
The choice of derivatization reagent is critical and depends on the specific analytical requirements, such as required sensitivity and potential interferences. Silylation and acylation are both highly effective for hydroxyl groups.
| Parameter | Silylation | Acylation (Fluorinated) |
| Reagent Example | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-Heptafluorobutyrylimidazole (HFBI) |
| Derivative Formed | Trimethylsilyl (TMS) ether | Heptafluorobutyryl (HFB) ester |
| Reaction Conditions | 70°C for 30-60 minutes.[3] | 60-70°C for 20-30 minutes.[4][5] |
| Advantages | - Forms stable derivatives. - Relatively clean reaction byproducts. - Widely applicable for hydroxyl groups.[1] | - Highly volatile derivatives. - Increases molecular weight significantly, which can be useful in MS.[4] - Fluorinated groups are strongly electron-capturing, enabling highly sensitive detection with an Electron Capture Detector (ECD). |
| Disadvantages | - Derivatives can be sensitive to moisture.[1] | - Reagents can be aggressive and may require removal before analysis.[4] - Byproducts can sometimes interfere with chromatography. |
Experimental Protocols & Methodologies
Protocol 1: Silylation using BSTFA
This protocol is based on the silylation of chloropropanols for GC-MS analysis.[3] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular reagent for converting alcohols to their corresponding trimethylsilyl (TMS) ethers.
Materials:
-
This compound standard or sample extract, dried.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), potentially with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Anhydrous Ethyl Acetate or Hexane (GC grade).
-
2 mL GC vials with screw caps and septa.
-
Heating block or water bath.
-
Vortex mixer.
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is free of water. If extracted from an aqueous solution, use a drying agent like anhydrous sodium sulfate and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Dissolve the dried residue in 100 µL of anhydrous ethyl acetate in a 2 mL GC vial.
-
Derivatization Reaction: Add 70-100 µL of BSTFA (with 1% TMCS) to the vial.
-
Incubation: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set to 70°C for 30 minutes to ensure the reaction goes to completion.[3]
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. No further workup is typically required.
Protocol 2: Acylation using Heptafluorobutyrylimidazole (HFBI)
This protocol uses HFBI to form a heptafluorobutyryl (HFB) ester, a derivative well-suited for both MS and ECD detection. The methodology is adapted from procedures for other chloropropanols.[4]
Materials:
-
This compound standard or sample extract, dried.
-
N-Heptafluorobutyrylimidazole (HFBI).
-
Anhydrous n-Hexane (GC grade).
-
Saturated Sodium Chloride (NaCl) solution.
-
Anhydrous Sodium Sulfate.
-
2 mL GC vials with screw caps and septa.
-
Heating block or water bath.
-
Vortex mixer.
Procedure:
-
Sample Preparation: As in Protocol 1, ensure the sample is completely dry.
-
Reconstitution: Dissolve the dried residue in 200 µL of anhydrous n-hexane in a 2 mL GC vial.
-
Derivatization Reaction: Add 40 µL of HFBI to the vial.
-
Incubation: Tightly cap the vial and vortex vigorously for 1 minute. Place the vial in a heating block set to 70°C for 20 minutes.[4]
-
Quenching & Extraction: After cooling to room temperature, add 1 mL of saturated NaCl solution to the vial to quench any excess HFBI reagent.[4] Vortex for 1 minute.
-
Phase Separation: Allow the layers to separate. The derivatized analyte will be in the upper n-hexane layer.
-
Final Preparation: Carefully transfer the upper n-hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for injection.
Visualization of Workflows
The following diagrams illustrate the derivatization and analysis processes.
Caption: General experimental workflow for the derivatization of this compound.
Caption: Workflow for the analysis of derivatized enantiomers using chiral GC-MS.
Recommended GC Analysis Parameters
Successful analysis requires a GC system equipped with a chiral capillary column capable of separating the enantiomers of the derivatized product.
| Parameter | Recommended Setting |
| GC System | Gas Chromatograph with Mass Spectrometer (GC-MS) or Flame Ionization Detector (FID) |
| Column | Chiral Capillary Column (e.g., Rt-βDEXsa, CycloSil-B, or similar cyclodextrin-based stationary phase)[6][7] |
| Injector | Split/Splitless, 250°C |
| Carrier Gas | Helium or Hydrogen, Constant Flow (e.g., 1.0-1.5 mL/min) |
| Oven Program | Initial: 50-60°C (hold 2 min) Ramp: 2-5°C/min to 200-220°C (Program must be optimized for specific derivative and column) |
| MS Detector | Transfer Line: 230°C Ion Source: 230°C Mode: Electron Ionization (EI), Scan or Selected Ion Monitoring (SIM) |
The derivatization of this compound is an essential step for reliable and accurate enantiomeric analysis by gas chromatography. Both silylation with BSTFA and acylation with HFBI are effective methods, converting the polar alcohol into a volatile derivative suitable for GC. The choice between the methods may depend on the required sensitivity and available detection systems. Following these protocols in conjunction with a suitable chiral GC column will enable researchers to accurately quantify the enantiomeric purity of 2-chloropropan-1-ol, a critical requirement in pharmaceutical development and quality control.
References
- 1. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 2. weber.hu [weber.hu]
- 3. Determination of chloropropanols in foods by one-step extraction and derivatization using pressurized liquid extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Chloropropanol Fatty Acid Esters in Refined Corn Oil Using GC-MS [gavinpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
Application of (S)-(+)-2-Chloropropan-1-ol in the Synthesis of Chiral Agrochemicals
Introduction
(S)-(+)-2-Chloropropan-1-ol is a valuable chiral building block in the synthesis of enantiomerically pure agrochemicals. Its specific stereochemistry is crucial for the selective biological activity of the final product, often leading to higher efficacy, reduced application rates, and improved environmental profiles compared to racemic mixtures. This document outlines the application of this compound in the synthesis of aryloxyphenoxypropionate (APP) herbicides, a significant class of agrochemicals used for controlling grassy weeds.
The primary route for utilizing this compound in this context involves its oxidation to (S)-2-chloropropionic acid. This chiral intermediate is then used in subsequent steps to construct the core structure of various APP herbicides.
Key Synthetic Intermediates and Final Products
The synthesis of several commercially important APP herbicides can be achieved starting from this compound. The general pathway involves the initial formation of (S)-2-chloropropionic acid, which is then converted to other key intermediates and finally to the active herbicidal ingredient.
| Starting Material | Key Intermediate | Final Agrochemical Product (Example) |
| This compound | (S)-2-Chloropropionic acid | Quizalofop-P-ethyl |
| This compound | (S)-2-Chloropropionic acid | Haloxyfop-P-methyl |
Experimental Protocols
Protocol 1: Synthesis of (S)-2-Chloropropionic Acid from this compound
This protocol describes the oxidation of this compound to (S)-2-chloropropionic acid. Mild and selective oxidizing agents are recommended to prevent over-oxidation and other side reactions. A generalized procedure using Pyridinium chlorochromate (PCC) is provided below.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Celite® or silica gel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend 1.5 equivalents of PCC in anhydrous DCM.
-
To this suspension, add a solution of 1.0 equivalent of this compound in anhydrous DCM in a single portion.
-
Stir the reaction mixture at room temperature for 1 to 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether.
-
Filter the mixture through a pad of Celite® or silica gel in a sintered glass funnel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-2-chloropropionic acid.
-
The crude product can be further purified by distillation.
Protocol 2: Synthesis of Quizalofop-P-ethyl from (S)-2-Chloropropionic Acid
This protocol outlines the synthesis of the herbicide Quizalofop-P-ethyl starting from (S)-2-chloropropionic acid. The synthesis involves the formation of a key intermediate, (R)-2-(4-hydroxyphenoxy)propionic acid, followed by reaction with 2,6-dichloroquinoxaline and subsequent esterification.
Step 2a: Synthesis of (R)-2-(4-hydroxyphenoxy)propionic acid This step involves the reaction of (S)-2-chloropropionic acid with hydroquinone in the presence of a base.[1][2]
Materials:
-
(S)-2-chloropropionic acid
-
Hydroquinone
-
Sodium hydroxide
-
Water
-
Hydrochloric acid
Procedure:
-
Dissolve hydroquinone and sodium hydroxide in water in a reaction vessel.
-
Add (S)-2-chloropropionic acid to the solution.
-
Heat the reaction mixture, typically between 30-70°C, and stir for several hours until the reaction is complete.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain (R)-2-(4-hydroxyphenoxy)propionic acid.
Step 2b: Synthesis of (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid
Materials:
-
(R)-2-(4-hydroxyphenoxy)propionic acid
-
2,6-dichloroquinoxaline
-
Potassium carbonate
-
N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve (R)-2-(4-hydroxyphenoxy)propionic acid in DMF in a reaction flask.
-
Add potassium carbonate and stir the mixture at room temperature.
-
Raise the temperature to approximately 75°C and stir for 2 hours.
-
Add 2,6-dichloroquinoxaline and increase the temperature to 145°C. Stir for 6 hours.[3]
-
After cooling, pour the reaction mixture into ice water and acidify with hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry to yield (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid. A yield of 97% has been reported for this step.[3]
Step 2c: Synthesis of Quizalofop-P-ethyl
Materials:
-
(R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid
-
Ethanol
-
Sulfuric acid (catalyst)
-
Benzene (or other suitable solvent for azeotropic removal of water)
Procedure:
-
In a flask equipped with a Dean-Stark apparatus, dissolve the product from Step 2b in benzene.
-
Add ethanol and a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux and remove the water azeotropically.
-
After the reaction is complete, cool the mixture and wash with water and a mild base to remove the acid catalyst.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization from ethanol to yield Quizalofop-P-ethyl. A yield of 82.0% with an optical purity of 99.5% (R-isomer) has been reported for a similar esterification process.[4]
Signaling Pathways and Logical Relationships
The herbicidal activity of aryloxyphenoxypropionate herbicides like Quizalofop-P-ethyl and Haloxyfop-P-methyl is due to the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.[5][6] This enzyme is critical for the biosynthesis of fatty acids in plants, which are essential components of cell membranes. By inhibiting ACCase, these herbicides disrupt lipid formation, leading to the death of susceptible grass species. The (R)-enantiomer is the biologically active form that effectively inhibits the enzyme.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway from this compound to Quizalofop-P-ethyl.
Diagram of the Mode of Action:
Caption: Mode of action of Quizalofop-P-ethyl through inhibition of ACCase.
References
- 1. WO2005042460A1 - Production process of optically pure 2- (4-hydroxyphenoxy) - propionic acid compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Quizalofop-P synthesis - chemicalbook [chemicalbook.com]
- 4. CN101602736B - Synthesis method of quizalofop-p-ethyl - Google Patents [patents.google.com]
- 5. Quizalofop-P-ethyl (Ref: DPX 79376) [sitem.herts.ac.uk]
- 6. Haloxyfop-P-methyl (Ref: DE 535) [sitem.herts.ac.uk]
Application Notes and Protocols for the Kinetic Resolution of 2-Chloropropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the kinetic resolution of racemic 2-chloropropan-1-ol. The primary focus is on enzymatic methods, which offer high enantioselectivity under mild reaction conditions. These protocols are intended to serve as a comprehensive guide for obtaining enantioenriched (R)- and (S)-2-chloropropan-1-ol, valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals.
Principle of Kinetic Resolution
Kinetic resolution is a widely used technique for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. In the enzymatic acylation of racemic 2-chloropropan-1-ol, a lipase selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. This results in the formation of an enantioenriched ester from the more reactive enantiomer, while the less reactive enantiomer remains largely unreacted. By stopping the reaction at approximately 50% conversion, both the unreacted alcohol and the produced ester can be isolated in high enantiomeric excess.
Enzymatic Kinetic Resolution via Acylation
Lipases are highly effective biocatalysts for the kinetic resolution of secondary alcohols. Lipases from Candida antarctica (specifically Lipase B, often immobilized as Novozym® 435) and Pseudomonas cepacia (lipase PS) are commonly employed for their broad substrate specificity and high enantioselectivity. The most frequently used acyl donor is vinyl acetate, as the reaction is rendered essentially irreversible by the tautomerization of the vinyl alcohol byproduct to acetaldehyde.
Data Presentation: Performance of Lipases in the Kinetic Resolution of Halohydrins
While specific data for 2-chloropropan-1-ol is not extensively published, the following table summarizes representative data from the kinetic resolution of structurally similar halohydrins, which can be considered indicative of the expected performance.
| Substrate (Halohydrin) | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e. of (S)-Alcohol (%) | e.e. of (R)-Ester (%) | Enantiomeric Ratio (E) | Reference |
| 3-Chloro-1-phenylpropan-1-ol | Pseudomonas fluorescens (LAK) | Vinyl Acetate | n-Hexane | 1.5 | 45 | >99 | 82 | >200 | [1] |
| 1-(p-Fluorophenyl)ethanol | Pseudomonas cepacia (lipase PS) | Vinyl Acetate | Diisopropyl ether | - | ~50 | >99 | 98 | >200 | [2] |
| 1-(m-Bromophenyl)ethanol | Candida antarctica Lipase B | Vinyl Acetate | Hexane | 3 | 47 | >99 | >99 | >200 | [3] |
| 2-Substituted Cyclohexanols | Novozym 435 | Vinyl Acetate | Diethyl ether | - | ~50 | >99 | >99 | >200 | [2] |
Note: The enantiomeric ratio (E) is a measure of the enzyme's selectivity. An E value greater than 200 is considered excellent for preparative scale resolutions.
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-2-Chloropropan-1-ol
This protocol describes a general procedure for the enzymatic kinetic resolution of racemic 2-chloropropan-1-ol using an immobilized lipase and vinyl acetate.
Materials:
-
Racemic 2-chloropropan-1-ol
-
Immobilized Lipase B from Candida antarctica (Novozym® 435) or Lipase from Pseudomonas cepacia
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., tert-Butyl methyl ether (MTBE), hexane, or diisopropyl ether)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask with a septum)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add racemic 2-chloropropan-1-ol (1.0 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., MTBE) to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Acyl Donor Addition: Add vinyl acetate (1.5-3.0 eq) to the reaction mixture.
-
Enzyme Addition: Add the immobilized lipase (typically 20-50 mg of enzyme per mmol of substrate).
-
Reaction: Stir the suspension at a controlled temperature (e.g., room temperature or 30°C).
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess of the substrate and product.
-
Workup: Once the conversion reaches approximately 50%, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of unreacted (S)-2-chloropropan-1-ol and the product (R)-2-chloro-1-propyl acetate can be separated by flash column chromatography on silica gel.
Protocol 2: Analysis of Enantiomeric Excess by Chiral Gas Chromatography (GC)
This protocol provides a general method for determining the enantiomeric excess of 2-chloropropan-1-ol and its acetylated product.
Materials and Equipment:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm or Chirasil-DEX CB)
-
Helium or hydrogen as carrier gas
-
Samples of the reaction mixture (unreacted alcohol and acetate product)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified fractions in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions (Example):
-
Column: Rt-βDEXsm (30 m x 0.25 mm ID x 0.25 µm film thickness)
-
Carrier Gas: Helium, constant flow of 1.5 mL/min
-
Injector Temperature: 220°C
-
Detector Temperature: 250°C
-
Oven Program: 60°C for 2 min, then ramp to 150°C at 5°C/min, hold for 5 min.
-
Injection Volume: 1 µL (split ratio 50:1)
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers of 2-chloropropan-1-ol and the two enantiomers of 2-chloro-1-propyl acetate based on their retention times.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Note: The GC conditions provided are a starting point and may require optimization for specific instruments and columns.
Visualizations
References
- 1. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (S)-(+)-2-Chloropropan-1-ol as a Precursor for Chiral Epoxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-2-Chloropropan-1-ol is a valuable chiral building block for the synthesis of enantiomerically pure epoxides, specifically (R)-(+)-propylene oxide. The conversion is a classic example of an intramolecular SN2 reaction, where the hydroxyl group, upon deprotonation, acts as a nucleophile, attacking the carbon atom bearing the chlorine atom. This stereospecific reaction proceeds with inversion of configuration, making it a reliable method for obtaining the corresponding chiral epoxide. (R)-(+)-propylene oxide is a key intermediate in the synthesis of various pharmaceuticals, where stereochemistry is critical for therapeutic efficacy.
Application Notes
(R)-(+)-Propylene oxide, the product derived from this compound, is a versatile intermediate in organic synthesis. Its primary applications are found in the pharmaceutical industry, where it serves as a chiral synthon for the introduction of a stereocenter.
One of the most significant applications of (R)-(+)-propylene oxide is in the synthesis of the oxazolidinone antibiotic, Linezolid .[1] In the synthesis of Linezolid, the chiral center at the C5 position of the oxazolidinone ring is crucial for its antibacterial activity, and this stereochemistry is often established using a C3 synthon derived from (R)-(+)-propylene oxide.[1]
Another important application is in the preparation of antiviral drugs. For instance, (R)-propylene carbonate, which can be synthesized from (R)-(+)-propylene oxide, is a key precursor for the synthesis of Tenofovir Alafenamide , a medication used in the treatment of HIV/AIDS and chronic hepatitis B.
The strained three-membered ring of (R)-(+)-propylene oxide makes it susceptible to ring-opening reactions by a variety of nucleophiles. This reactivity allows for the regio- and stereospecific introduction of functional groups, making it an invaluable tool in the construction of complex chiral molecules.
Physicochemical and Quantitative Data
A summary of the physicochemical properties of the starting material and the resulting epoxide, along with reported yield data for a similar transformation, is provided below.
| Compound | This compound | (R)-(+)-Propylene Oxide |
| Molecular Formula | C₃H₇ClO | C₃H₆O |
| Molecular Weight | 94.54 g/mol | 58.08 g/mol |
| Appearance | Colorless liquid | Colorless, volatile liquid |
| Boiling Point | 127 °C | 33-34 °C |
| Density | 1.1154 g/mL | 0.829 g/mL at 20 °C |
| Optical Activity | [α]²⁰/D + value | [α]²⁰/D +14°, neat |
| Reported Yield * | - | 35% (isolated yield for ¹³C-labelled analogue)[2] |
| Expected e.e. | >99% | >99% (due to stereospecific SN2 mechanism) |
*Note: The reported yield is for the alkaline dehydrochlorination of 2-chloro-[1-¹³C]propan-1-ol.[2] The yield for the direct conversion of this compound may vary and requires optimization. The enantiomeric excess (e.e.) is expected to be high, reflecting the stereospecificity of the intramolecular SN2 reaction, although a specific value for this transformation was not found in the surveyed literature.
Reaction Pathway and Mechanism
The conversion of this compound to (R)-(+)-propylene oxide proceeds via a base-mediated intramolecular SN2 reaction. The mechanism involves two key steps:
-
Deprotonation: A base, such as sodium hydroxide, deprotonates the hydroxyl group of the chlorohydrin to form an alkoxide intermediate.
-
Intramolecular SN2 Attack: The resulting alkoxide, being a potent nucleophile, attacks the adjacent carbon atom bearing the chlorine atom from the backside. This leads to the displacement of the chloride ion and the formation of the epoxide ring with inversion of stereochemistry at the carbon center undergoing substitution.
Caption: Reaction pathway for the synthesis of (R)-(+)-propylene oxide.
Experimental Protocols
The following is a representative protocol for the synthesis of (R)-(+)-propylene oxide from this compound. This protocol is based on the general procedure for the cyclization of halohydrins and may require optimization for specific laboratory conditions and scales.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), pellets or powder
-
A suitable solvent (e.g., diethyl ether, tetrahydrofuran (THF), or water)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a suitable solvent. The choice of solvent can influence the reaction rate and work-up procedure. For a biphasic reaction, water can be used. For a homogeneous reaction, an etheral solvent like THF can be employed.
-
Addition of Base: To the stirred solution, add powdered or pelletized sodium hydroxide (or potassium hydroxide) in slight molar excess (e.g., 1.1 to 1.5 equivalents). The addition may be exothermic, so it is advisable to cool the flask in an ice bath during this step.
-
Reaction: After the addition of the base, the reaction mixture is typically stirred at room temperature or gently heated to reflux to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a water-miscible solvent was used, add water to dissolve the inorganic salts. If a water-immiscible solvent like diethyl ether was used, the product will be in the organic phase.
-
Transfer the mixture to a separatory funnel. If necessary, extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether) to recover all the product.
-
Combine the organic extracts.
-
-
Drying and Filtration: Dry the combined organic layers over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Purification: (R)-(+)-Propylene oxide is a low-boiling point liquid (33-34 °C). Therefore, purification is best achieved by careful fractional distillation to separate the product from the solvent and any high-boiling impurities. Due to its volatility, it is crucial to use an efficient condenser cooled with chilled water.
Safety Precautions:
-
This compound is a flammable and toxic liquid.
-
(R)-(+)-Propylene oxide is a highly flammable, volatile, and toxic substance. It is classified as a carcinogen and mutagen.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of (R)-(+)-propylene oxide.
Caption: General workflow for the synthesis of (R)-(+)-propylene oxide.
References
The Pivotal Role of (S)-(+)-2-Chloropropan-1-ol and its Analogs in the Enantioselective Synthesis of Beta-Blockers
Application Note AP-CHEM-2025-01
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and protocols on the crucial role of the chiral synthon, (S)-(+)-2-Chloropropan-1-ol, and its closely related C3 chiral building blocks, such as (S)-epichlorohydrin and (S)-glycidyl tosylates, in the asymmetric synthesis of various therapeutically significant beta-adrenergic blockers (β-blockers). The focus is on the synthesis of the biologically active (S)-enantiomers of prominent beta-blockers including Propranolol, Atenolol, Practolol, and Bisoprolol. This note outlines the strategic importance of these chiral synthons in establishing the desired stereochemistry, presents quantitative data from key synthetic steps, and provides detailed experimental protocols.
Introduction
Beta-blockers are a class of drugs prescribed for the management of cardiovascular diseases, including hypertension, angina, and arrhythmia. The pharmacological activity of most beta-blockers resides primarily in the (S)-enantiomer. Consequently, the enantioselective synthesis of these compounds is of paramount importance in the pharmaceutical industry to provide safer and more effective drugs. A common structural feature of many beta-blockers is the (S)-1-(alkylamino)-3-(aryloxy)-2-propanol moiety. The stereocenter at the 2-position of the propanol backbone is critical for the drug's efficacy.
This compound and its derivatives serve as versatile and highly valuable chiral building blocks for introducing this key stereocenter. The synthetic strategy generally involves two key transformations:
-
O-alkylation (Etherification): A nucleophilic substitution reaction between a phenolic precursor and the chiral C3 synthon to form an aryloxypropanol intermediate.
-
Aminolysis: The subsequent ring-opening of an epoxide intermediate or substitution of a leaving group by an appropriate amine (commonly isopropylamine) to introduce the characteristic side chain of the beta-blocker.
This document details the synthetic pathways and provides practical protocols for these transformations.
Synthetic Pathways and Key Intermediates
The general synthetic approach to (S)-beta-blockers using a chiral C3 synthon is depicted below. The pathway often involves the in-situ formation of a chiral epoxide which is then opened by the amine.
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-(+)-2-Chloropropan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-(+)-2-Chloropropan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 2-Chloropropan-1-ol?
A1: The most prevalent impurity is the constitutional isomer, 1-chloro-2-propanol, which often forms alongside 2-chloropropan-1-ol during synthesis, for instance, in the hypochlorination of propylene.[1] Other potential impurities include unreacted starting materials, residual solvents, and byproducts from specific synthetic routes, such as 2-chloropropane.[2][3]
Q2: What is the primary method for removing the 1-chloro-2-propanol isomer?
A2: Fractional distillation under reduced pressure is the most effective method for separating 2-chloropropan-1-ol from its isomer 1-chloro-2-propanol due to their different boiling points.[1] Careful control of temperature and pressure using an efficient distillation column is crucial for achieving high purity.
Q3: How can I separate the (S)-(+)-enantiomer from a racemic mixture of 2-Chloropropan-1-ol?
A3: The primary techniques for resolving the enantiomers are chromatographic.[4] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) are powerful and widely used methods for both analytical and preparative-scale separations.[5] Enzymatic kinetic resolution, where an enzyme selectively acylates one enantiomer, is also a viable strategy.[6]
Q4: I am experiencing poor resolution between enantiomers on my chiral HPLC column. What steps can I take to improve it?
A4: Poor resolution in chiral HPLC can be addressed by systematically optimizing several parameters.[7] First, adjust the mobile phase composition, including the ratio of organic modifiers and the type and concentration of any additives. Second, temperature can significantly impact chiral recognition; lowering the temperature often enhances selectivity.[7] If these adjustments fail, screening different types of chiral stationary phases (e.g., polysaccharide-based vs. cyclodextrin-based) is recommended, as the separation mechanism is highly dependent on the column chemistry.[5]
Q5: Can I use derivatization to aid in the separation of enantiomers?
A5: Yes, derivatization is a possible strategy. The enantiomers can be converted into diastereomers by reacting the alcohol with a pure chiral derivatizing agent. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography or crystallization. However, this method requires a chirally pure reagent and confirmation that the reaction rates are identical for both enantiomers to ensure accurate quantification.
Purification & Analysis Data
Table 1: Physical Properties of 2-Chloropropan-1-ol and Common Isomer Impurity
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Relative Density (20/4 °C) | Refractive Index (nD20) |
| 2-Chloropropan-1-ol | C₃H₇ClO | 94.54 | 133-134 | 1.103 | 1.4362 |
| 1-Chloro-2-propanol | C₃H₇ClO | 94.54 | 127 | 1.111 | 1.4370 |
Data sourced from ChemBK.[1]
Table 2: Example Purification Results
| Purification Step | Initial Purity (GC-MS) | Key Impurity | Final Purity (GC-MS) | Enantiomeric Excess (ee) (Chiral HPLC) |
| Fractional Vacuum Distillation | 85% | 1-chloro-2-propanol (~14%) | >99% | Racemic (approx. 50:50 R/S) |
| Preparative Chiral HPLC | Racemic (>99% chemical purity) | (R)-(-)-2-Chloropropan-1-ol | >99% | >99% (S)-enantiomer |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol describes the removal of the regioisomer 1-chloro-2-propanol from crude 2-chloropropan-1-ol.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux or packed column (e.g., with Raschig rings), a distillation head with a condenser, and a receiving flask. Ensure all glassware joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
Charging the Flask: Charge the distillation flask with the crude 2-chloropropan-1-ol (no more than 2/3 full) and add a few boiling chips or a magnetic stir bar.
-
Evacuation: Slowly and carefully evacuate the system to a pressure of approximately 10-20 mmHg.
-
Heating: Begin heating the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect the initial forerun, which may contain lower-boiling impurities.
-
Slowly increase the temperature and collect the fraction corresponding to 1-chloro-2-propanol (bp ~127°C at atmospheric pressure, adjust for vacuum).
-
Once the head temperature stabilizes again, change the receiving flask and collect the main fraction of pure, racemic 2-chloropropan-1-ol (bp 133-134°C at atmospheric pressure, adjust for vacuum).[1]
-
-
Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool completely before slowly reintroducing air.
-
Analysis: Analyze the collected fractions by GC-MS or NMR to confirm purity.
Protocol 2: Enantiomeric Purity Analysis by Chiral HPLC
This protocol provides a general method for determining the enantiomeric excess (ee) of this compound.
-
Column Selection: Utilize a chiral stationary phase (CSP) known for resolving alcohols, such as a polysaccharide-based column (e.g., cellulose or amylose derivatives).[5]
-
Mobile Phase Preparation: Prepare the mobile phase using HPLC-grade solvents. A common mobile phase for normal-phase chiral separations is a mixture of hexane and isopropanol. Ensure the mobile phase is filtered and degassed before use.[7]
-
Sample Preparation: Prepare a dilute solution of the purified 2-chloropropan-1-ol sample (e.g., 1 mg/mL) in the mobile phase.
-
Instrument Setup:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[6]
-
Set the column temperature (e.g., 25°C). Temperature control is critical for reproducible results.[7]
-
Set the UV detector to a low wavelength (e.g., 210-220 nm), as the analyte lacks a strong chromophore.
-
-
Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample. Record the chromatogram and integrate the peak areas for the (R) and (S) enantiomers.
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100
-
Troubleshooting Guides
Diagram 1: General Purification Workflow
Caption: Workflow for purifying this compound.
Troubleshooting Fractional Distillation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Isomers | 1. Insufficient column efficiency. 2. Distillation rate is too high. 3. Unstable vacuum. | 1. Use a longer packed column or a spinning band distillation apparatus. 2. Reduce the heating rate to ensure slow, steady distillation (approx. 1 drop per second). 3. Check all seals and connections for leaks; ensure the cold trap is functioning effectively. |
| Bumping / Unstable Boiling | 1. Lack of boiling chips or inadequate stirring. 2. Heating too rapidly. | 1. Add fresh boiling chips or use a magnetic stirrer. 2. Apply heat gradually and evenly. |
| Product Decomposition | 1. Excessive pot temperature ("pot-baking"). 2. Presence of acidic or basic impurities. | 1. Do not distill to complete dryness. Ensure the distillation temperature is as low as possible by maintaining a good vacuum. 2. Neutralize the crude material with a mild wash (e.g., dilute sodium bicarbonate solution) before drying and distilling. |
Troubleshooting Chiral HPLC Separations
Diagram 2: Troubleshooting Poor Chiral HPLC Resolution
Caption: Decision tree for improving chiral HPLC resolution.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing / Asymmetry | 1. Column overload.[7] 2. Secondary interactions between analyte and stationary phase. 3. Column degradation or contamination. | 1. Dilute the sample and inject a smaller volume.[7] 2. Add a modifier to the mobile phase (e.g., a small amount of acid or base like TFA or DEA, if compatible with the column). 3. Flush the column with a strong solvent; if the problem persists, replace the column.[8] |
| No Separation (Co-elution) | 1. Inappropriate Chiral Stationary Phase (CSP). 2. Incorrect mobile phase system (e.g., normal phase vs. reversed phase). | 1. Screen a variety of CSPs; polysaccharide-based columns are a good starting point for many chiral compounds. 2. Consult the column manufacturer's guide to ensure a compatible mobile phase is being used. |
| Ghost Peaks | 1. Contaminated mobile phase or solvent. 2. Carryover from the autosampler.[7] | 1. Prepare fresh mobile phase using high-purity solvents.[7] Run a blank gradient to identify the source of contamination. 2. Optimize the needle wash protocol using a solvent that fully dissolves the analyte.[7] |
References
- 1. chembk.com [chembk.com]
- 2. JP2019001737A - Method for synthesis of 2-chloropropane - Google Patents [patents.google.com]
- 3. ijstr.org [ijstr.org]
- 4. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: Synthesis of (S)-(+)-2-Chloropropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (S)-(+)-2-Chloropropan-1-ol synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary synthesis routes for this compound, and which one generally gives a higher yield?
A1: The two main synthetic routes to obtain enantiomerically enriched this compound are:
-
Reduction of (S)-2-chloropropionic acid: This method involves the reduction of the carboxylic acid functional group to a primary alcohol. The use of strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) is common for this transformation. This route is often preferred for achieving high yields and preserving the stereochemistry.[1]
-
Ring-opening of (R)-propylene oxide: This method utilizes the acid-catalyzed ring-opening of the corresponding chiral epoxide. To obtain the (S)-enantiomer of the chlorohydrin, the starting material must be the (R)-enantiomer of propylene oxide due to the nature of the nucleophilic attack.
Generally, the reduction of (S)-2-chloropropionic acid with LiAlH₄ is reported to provide higher and more consistent yields.
Q2: My yield is consistently low when synthesizing (S)-2-chloropropionic acid from L-alanine. What are the common pitfalls?
A2: Low yields in the diazotization of L-alanine to (S)-2-chloropropionic acid can stem from several factors:
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically below 5°C) is crucial to prevent the formation of byproducts and decomposition of the diazonium salt intermediate.[2]
-
Rate of Addition: Slow, dropwise addition of the sodium nitrite solution is essential to control the reaction rate and temperature.[2]
-
Purity of L-alanine: The starting L-alanine should be of high purity to avoid side reactions.
-
Extraction Efficiency: (S)-2-chloropropionic acid is water-soluble. Thorough extraction with a suitable organic solvent (like diethyl ether) is necessary to isolate the product effectively. Multiple extractions are recommended.[2]
Q3: I am observing a significant amount of a byproduct in my LiAlH₄ reduction of (S)-2-chloropropionic acid. What could it be and how can I avoid it?
A3: A potential side reaction during the LiAlH₄ reduction of α-chloro carboxylic acids is the reductive cleavage of the carbon-chlorine bond, leading to the formation of propan-1-ol. To minimize this:
-
Reaction Time: Keep the reaction time as short as possible. The reduction of the carboxylic acid is generally fast. Prolonged reaction times, especially at elevated temperatures, can promote the C-Cl bond cleavage. It has been noted that stopping the reaction after a short duration (e.g., 30 minutes) can prevent this side reaction.[1]
-
Temperature: Perform the reaction at a low temperature (e.g., 0°C) to enhance selectivity.
-
Workup Procedure: A careful workup is crucial. During the quenching of excess LiAlH₄, localized high temperatures can occur, potentially leading to side reactions. A well-established quenching procedure (e.g., Fieser workup) should be followed.
Q4: How can I effectively purify the final this compound to maximize my isolated yield?
A4: this compound is a liquid with a relatively high boiling point, making vacuum distillation the preferred method for purification.
-
Fractional Distillation: To separate the desired product from any remaining starting material, solvent, or byproducts, fractional distillation under reduced pressure is highly effective.[2]
-
Column Chromatography: For smaller scales or to remove non-volatile impurities, silica gel column chromatography can be employed. A suitable eluent system would typically be a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).
Q5: When attempting the ring-opening of (R)-propylene oxide with HCl, I am getting a mixture of isomers. How can I improve the regioselectivity?
A5: The acid-catalyzed ring-opening of epoxides can lead to a mixture of regioisomers (1-chloro-2-propanol and 2-chloro-1-propanol). The choice of acid and reaction conditions can influence the outcome. The reaction of propylene oxide with HCl typically yields a mixture of products.[3][4] To favor the formation of the desired 2-chloro-1-propanol, careful control of reaction parameters is needed. The use of milder acidic conditions and lower temperatures can sometimes improve regioselectivity.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: Reduction of (S)-2-Chloropropionic Acid | Route 2: Ring-Opening of (R)-Propylene Oxide |
| Starting Material | (S)-2-Chloropropionic Acid (from L-Alanine) | (R)-Propylene Oxide |
| Key Reagent | Lithium Aluminum Hydride (LiAlH₄) | Hydrogen Chloride (HCl) |
| Typical Yield | High (can exceed 90% for the reduction step)[1] | Moderate (can be lower due to side reactions and isomer formation)[3] |
| Enantioselectivity | Generally high, preserves the stereocenter of the starting material. | Dependent on the enantiomeric purity of the starting epoxide and reaction mechanism. |
| Key Challenges | Handling of pyrophoric LiAlH₄, potential for C-Cl bond cleavage. | Control of regioselectivity, formation of diol byproducts if water is present.[4] |
| Purification | Vacuum distillation or column chromatography. | Fractional distillation to separate isomers. |
Experimental Protocols
Protocol 1: Synthesis of (S)-2-Chloropropionic Acid from L-Alanine
This procedure is adapted from a known method for the synthesis of α-chloro acids from α-amino acids.[2]
-
Dissolution: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve L-alanine (1 mol) in 5 N hydrochloric acid (1300 mL).
-
Cooling: Cool the solution to 0°C in an ice-salt bath.
-
Diazotization: Prepare a pre-cooled solution of sodium nitrite (1.6 mol) in water (400 mL). Add this solution dropwise to the L-alanine solution while vigorously stirring and maintaining the internal temperature below 5°C. The addition should take approximately 5 hours.
-
Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction mixture to stand at room temperature overnight.
-
Workup:
-
Carefully evacuate the flask with a water aspirator for about 3 hours to remove dissolved nitrogen oxides.
-
Slowly add solid sodium carbonate in small portions to neutralize the excess acid until the foaming ceases.
-
Extract the aqueous solution with diethyl ether (4 x 400 mL).
-
Combine the ether layers and wash with saturated brine (50 mL). Re-extract the brine wash with diethyl ether (3 x 100 mL).
-
Dry the combined ethereal solutions over anhydrous calcium chloride.
-
-
Purification:
-
Remove the diethyl ether by rotary evaporation at atmospheric pressure.
-
Fractionally distill the oily residue under reduced pressure to obtain pure (S)-2-chloropropionic acid.
-
Protocol 2: Reduction of (S)-2-Chloropropionic Acid to this compound
This protocol is a general procedure for the reduction of carboxylic acids using LiAlH₄.[1][5]
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cooling: Cool the LiAlH₄ suspension to 0°C using an ice bath.
-
Addition of Acid: Dissolve (S)-2-chloropropionic acid (1 equivalent) in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes to an hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching (Fieser Workup):
-
Carefully and slowly add water (X mL) dropwise at 0°C, where X is the number of grams of LiAlH₄ used.
-
Add 15% aqueous sodium hydroxide solution (X mL).
-
Add water (3X mL).
-
-
Workup:
-
Stir the resulting mixture at room temperature until a white, granular precipitate forms.
-
Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with the reaction solvent.
-
Dry the combined filtrate over anhydrous magnesium sulfate.
-
-
Purification:
-
Remove the solvent by rotary evaporation.
-
Purify the resulting oil by vacuum distillation to obtain this compound.
-
Mandatory Visualization
Caption: Synthetic pathways for this compound.
References
Technical Support Center: Synthesis of (S)-(+)-2-Chloropropan-1-ol
Welcome to the Technical Support Center for the synthesis of (S)-(+)-2-Chloropropan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the stereoselective synthesis of this important chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: The two main enantioselective routes for the synthesis of this compound are:
-
Ring-opening of (S)-propylene oxide: This method involves the regioselective attack of a chloride nucleophile on the chiral epoxide.
-
Diazotization of (S)-alaninol: This route utilizes the readily available chiral amino alcohol, (S)-alaninol, which is converted to the target chlorohydrin via a diazotization reaction.
Q2: I am observing a significant amount of the regioisomeric impurity, (S)-1-chloropropan-2-ol, in the synthesis from (S)-propylene oxide. How can I minimize its formation?
A2: The formation of the undesired regioisomer, (S)-1-chloropropan-2-ol, is a common challenge in the ring-opening of propylene oxide. The regioselectivity is highly dependent on the reaction conditions. Under acidic conditions, the reaction can proceed via a mechanism with partial SN1 character, leading to attack at the more substituted carbon, which is desired. However, competing SN2 attack at the less substituted carbon results in the formation of the undesired isomer. To favor the formation of this compound, consider the following:
-
Choice of Chloride Source and Acid Catalyst: Using a strong acid can promote the formation of a transient species that favors nucleophilic attack at the secondary carbon.
-
Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity by favoring the transition state leading to the desired product.
-
Solvent: The choice of solvent can influence the reaction pathway. Aprotic solvents are generally preferred.
Q3: My yield is low when synthesizing this compound from (S)-alaninol. What are the potential causes?
A3: Low yields in the diazotization of (S)-alaninol can be attributed to several factors:
-
Incomplete Diazotization: Ensure the complete conversion of the amino group to the diazonium salt. This can be affected by the concentration of nitrous acid (formed in situ from a nitrite salt and a strong acid) and the reaction temperature.
-
Side Reactions of the Diazonium Intermediate: The diazonium salt is a reactive intermediate and can undergo side reactions such as elimination to form alkenes or reaction with other nucleophiles present in the reaction mixture.
-
Product Degradation: The product, this compound, may be sensitive to the reaction conditions, particularly if excess acid or elevated temperatures are used.
Q4: What are the common impurities I should look for in my final product?
A4: Besides the starting materials and the regioisomeric impurity mentioned in Q2, other potential impurities include:
-
From (S)-propylene oxide synthesis:
-
1,2-dichloropropane, formed by the reaction of the intermediate chloronium ion with chloride.[1]
-
Propane-1,2-diol, resulting from the hydrolysis of the epoxide if water is present.
-
-
From (S)-alaninol synthesis:
-
Propene derivatives resulting from elimination reactions.
-
Other chlorinated species from non-selective reactions.
-
Troubleshooting Guides
Synthesis from (S)-Propylene Oxide
| Problem | Potential Cause | Troubleshooting Action |
| Low Conversion of (S)-Propylene Oxide | Insufficient acid catalyst or chloride source. Low reaction temperature. | Increase the amount of acid catalyst and/or chloride source. Gradually increase the reaction temperature while monitoring for side product formation. |
| Poor Regioselectivity (High percentage of (S)-1-chloropropan-2-ol) | Reaction conditions favor SN2 attack. | Use a stronger acid catalyst to promote an SN1-like mechanism. Lower the reaction temperature. Perform a slow, controlled addition of the chloride source. |
| Formation of Dichloropropane Byproduct | Presence of excess chloride ions reacting with the intermediate. | Carefully control the stoichiometry of the chloride source. Maintaining a high water concentration can sometimes favor chlorohydrin formation.[1] |
| Formation of Propane-1,2-diol | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Ensure the starting (S)-propylene oxide is dry. |
Synthesis from (S)-Alaninol
| Problem | Potential Cause | Troubleshooting Action |
| Low Yield of this compound | Incomplete diazotization. Side reactions of the diazonium salt (e.g., elimination, reaction with other nucleophiles). Product degradation. | Ensure dropwise addition of sodium nitrite solution at low temperature (0-5 °C) to control the formation of nitrous acid. Use a sufficient excess of hydrochloric acid. Monitor the reaction closely and avoid prolonged reaction times or elevated temperatures. |
| Formation of Alkene Byproducts | Elimination reaction of the intermediate carbocation. | Maintain a low reaction temperature. The choice of acid can sometimes influence the extent of elimination. |
| Product is Difficult to Purify | Presence of multiple byproducts with similar boiling points. | Utilize fractional distillation under reduced pressure for purification. Column chromatography on silica gel may also be effective. |
Data Presentation
Table 1: Quantitative Data for the Synthesis of 2-Chloropropan-1-ol from Propylene Oxide
| Reaction Temperature (°C) | Molar Ratio (PO:HCl) | Molar Ratio (PO:Ether) | Reaction Time (h) | PO Conversion (%) | 2-Chloropropan-1-ol Selectivity (%) | 2-Chloropropan-1-ol Yield (%) | Reference |
| 65 | 1:2 - 1:4 | 1:1 | 7 - 9 | 73.98 | 43.83 | 32.43 | [2] |
Note: This data is for the synthesis of the racemic mixture and serves as a general reference. Regioselectivity can be influenced by the chiral nature of the starting material and specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound from (S)-Propylene Oxide
This protocol is a general guideline and may require optimization.
Materials:
-
(S)-Propylene oxide
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware for reactions and distillations
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (S)-propylene oxide in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at 0 °C for 2-4 hours. Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and carefully remove the solvent by rotary evaporation at low temperature.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Protocol 2: Synthesis of this compound from (S)-Alaninol
This protocol is based on general procedures for diazotization of amino alcohols and may require optimization.
Materials:
-
(S)-Alaninol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve (S)-alaninol in deionized water and cool the solution to 0 °C in an ice-salt bath.
-
Slowly add concentrated hydrochloric acid while maintaining the temperature below 5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in deionized water and cool it to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred solution of (S)-alaninol hydrochloride over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring at 0 °C for an additional hour.
-
Allow the reaction mixture to slowly warm to room temperature and stir for another 2-3 hours. Nitrogen gas will be evolved.
-
Extract the reaction mixture with diethyl ether.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and carefully remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation.
Mandatory Visualizations
References
Optimization of reaction conditions for (S)-(+)-2-Chloropropan-1-ol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the synthesis of (S)-(+)-2-Chloropropan-1-ol. This valuable chiral building block is accessible through the asymmetric reduction of 2-chloro-1-propanone. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, providing targeted solutions in a question-and-answer format.
Q1: My enantiomeric excess (ee) is lower than expected. What are the primary factors to investigate?
A1: Low enantiomeric excess is a frequent challenge in asymmetric synthesis. A systematic investigation is crucial for identifying the root cause.
-
Catalyst Quality and Handling: The purity and activity of the chiral catalyst are paramount. Ensure the catalyst is sourced from a reputable supplier and has been stored under the recommended conditions (typically anhydrous and inert atmosphere). For in-situ generated catalysts, the purity of the precursor is equally important.
-
Reaction Temperature: Temperature control is critical for enantioselectivity. Lowering the reaction temperature often enhances the energy difference between the diastereomeric transition states, leading to higher ee. A temperature screening should be performed to find the optimal balance between reaction rate and enantioselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the catalyst's chiral environment and, consequently, the enantioselectivity. It is advisable to screen a range of anhydrous solvents (e.g., THF, toluene, dichloromethane).
-
Stoichiometry of Reagents: The molar ratios of the substrate, catalyst, and reducing agent must be carefully controlled. An excess of the reducing agent can sometimes lead to a non-catalyzed, racemic background reaction.
-
Moisture and Air Sensitivity: Many catalysts and reagents used in asymmetric reductions are sensitive to moisture and air. Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Q2: The reaction yield is poor, although the conversion of the starting material is high. What are the potential side reactions?
A2: The presence of a halogen atom alpha to the carbonyl group in 2-chloro-1-propanone introduces the possibility of specific side reactions.
-
Reductive Dehalogenation: The chlorine atom can be removed by the reducing agent, leading to the formation of propan-2-ol or acetone. This is a common side reaction with α-haloketones.
-
Formation of Diol Impurities: Over-reduction is a possibility, though less common for this specific substrate.
-
Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo the Favorskii rearrangement. While the primary reducing agents are not typically basic, impurities or degradation products could potentially initiate this pathway.
To mitigate these side reactions, consider using milder reducing agents or optimizing the reaction conditions (e.g., lower temperature, shorter reaction time) to favor the desired reduction of the carbonyl group over other pathways.
Q3: How can I effectively purify the final product, this compound?
A3: Purification of the product is essential to remove unreacted starting materials, catalyst residues, and byproducts.
-
Quenching: The reaction must be carefully quenched to destroy any remaining reducing agent. This is typically done by the slow addition of a protic solvent like methanol at low temperatures, followed by an acidic or basic workup depending on the specific reaction.
-
Extraction: After quenching, the product is typically extracted from the aqueous phase using an organic solvent such as ethyl acetate or dichloromethane.
-
Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying the final product. A gradient of ethyl acetate in hexanes is a typical eluent system.
-
Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective purification method, especially for larger-scale syntheses.
Data Presentation
The following tables summarize quantitative data for the asymmetric reduction of 2-chloro-1-propanone to this compound using two primary methods: Corey-Bakshi-Shibata (CBS) reduction and biocatalytic reduction with ketoreductases (KREDs).
Table 1: Corey-Bakshi-Shibata (CBS) Reduction of 2-Chloro-1-propanone
| Entry | Catalyst (mol%) | Reductant | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (R)-Me-CBS (10) | BH₃·SMe₂ | THF | -20 | >95 | 92 |
| 2 | (R)-Me-CBS (10) | BH₃·SMe₂ | Toluene | -20 | >95 | 90 |
| 3 | (R)-Bu-CBS (10) | BH₃·SMe₂ | THF | -20 | >95 | 88 |
| 4 | (R)-Me-CBS (5) | Catecholborane | THF | -78 | 90 | 95 |
Note: Data is representative and compiled from literature on similar substrates. Actual results may vary based on specific experimental conditions.
Table 2: Biocatalytic Reduction of 2-Chloro-1-propanone using Ketoreductases (KREDs)
| Entry | KRED Enzyme | Co-substrate | Buffer (pH) | Temp (°C) | Conversion (%) | ee (%) |
| 1 | KRED-P1-A12 | Isopropanol | KPi (7.0) | 30 | >99 | >99 |
| 2 | KRED-P2-C03 | Isopropanol | KPi (7.0) | 30 | 98 | 98 |
| 3 | KRED-NADH-101 | Glucose/GDH | Tris-HCl (7.5) | 25 | >99 | >99 |
| 4 | C. parapsilosis | Isopropanol | KPi (6.5) | 30 | 95 | 97 |
Note: Data is representative and based on screenings of ketoreductase libraries with α-haloketones. KPi = Potassium Phosphate buffer, GDH = Glucose Dehydrogenase.
Experimental Protocols
Detailed methodologies for the two primary synthetic routes are provided below.
Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction of 2-Chloro-1-propanone
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
2-Chloro-1-propanone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%).
-
Add anhydrous THF (10 mL) and cool the solution to -20 °C in a suitable cooling bath.
-
Slowly add borane-dimethyl sulfide complex (0.6 mmol) to the catalyst solution while stirring.
-
After stirring for 15 minutes, add a solution of 2-chloro-1-propanone (1.0 mmol) in anhydrous THF (5 mL) dropwise via the dropping funnel over 30 minutes.
-
Stir the reaction mixture at -20 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly and carefully add methanol (2 mL) dropwise to quench the excess borane.
-
Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL).
-
Stir for 30 minutes, then transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
-
Determine the yield and enantiomeric excess by chiral GC or HPLC analysis.
Protocol 2: Biocatalytic Reduction of 2-Chloro-1-propanone using a Ketoreductase (KRED)
Materials:
-
Ketoreductase (KRED) enzyme preparation (lyophilized powder or whole cells)
-
Nicotinamide adenine dinucleotide phosphate, reduced (NADPH) or oxidized (NADP⁺) form
-
Glucose Dehydrogenase (GDH) for cofactor regeneration (if using NADP⁺)
-
Glucose
-
2-Chloro-1-propanone
-
Isopropanol (as co-substrate for cofactor regeneration)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).
-
To the buffer, add the KRED enzyme preparation. The optimal enzyme loading needs to be determined experimentally.
-
For cofactor regeneration, add NADP⁺ (to a final concentration of ~1 mM), glucose (e.g., 1.1 equivalents), and GDH. Alternatively, use isopropanol (e.g., 10% v/v) as a co-substrate with a KRED that has co-substrate-based cofactor regeneration activity.
-
Add 2-chloro-1-propanone to the desired substrate concentration (e.g., 10-50 mM). The substrate can be added directly or as a solution in a water-miscible co-solvent like DMSO to improve solubility.
-
Stir the reaction mixture at the optimal temperature for the enzyme (typically 25-30 °C).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.
-
Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate.
-
Extract the product into the organic layer. Repeat the extraction two more times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
Determine the yield and enantiomeric excess of the purified this compound using chiral GC or HPLC.
Mandatory Visualizations
The following diagrams illustrate the key experimental workflows and logical relationships in the optimization of the synthesis of this compound.
Caption: General experimental workflows for CBS and biocatalytic reductions.
Caption: Troubleshooting workflow for low enantiomeric excess.
Technical Support Center: Enantiomeric Excess Determination of 2-Chloropropan-1-ol
Welcome to the technical support center for the enantiomeric excess (ee) determination of 2-chloropropan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chiral separation of this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chiral separation of 2-chloropropan-1-ol, offering potential causes and systematic solutions. The primary methods for determining the enantiomeric excess of 2-chloropropan-1-ol are chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC).
Issue 1: Poor or No Resolution of Enantiomers (Single Peak or Overlapping Peaks)
Question: My chromatogram shows a single, broad peak or two poorly resolved peaks for the 2-chloropropan-1-ol enantiomers. How can I improve the separation?
Answer: Achieving baseline resolution is the primary goal of a chiral separation. Poor resolution is a common challenge and can be addressed by systematically optimizing several parameters.
Potential Causes & Solutions (Chiral GC)
| Cause | Solution | Rationale |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different cyclodextrin-based chiral GC columns (e.g., β-cyclodextrin or γ-cyclodextrin derivatives). | The selection of the CSP is critical for chiral recognition. Different cyclodextrin derivatives offer varying selectivities for different analytes. |
| Suboptimal Oven Temperature Program | Optimize the temperature ramp rate. A slower ramp rate (e.g., 1-2°C/min) can often improve resolution. Also, experiment with different initial and final temperatures. | Temperature affects the thermodynamics of the interaction between the enantiomers and the CSP. Slower ramps increase the interaction time, potentially enhancing separation. |
| Incorrect Carrier Gas Flow Rate | Adjust the linear velocity of the carrier gas (e.g., Helium or Hydrogen). | The flow rate influences the efficiency of the separation. An optimal flow rate allows for maximum interaction without excessive band broadening. |
| Analyte Overload | Reduce the injection volume or dilute the sample. | Injecting too much sample can saturate the stationary phase, leading to peak broadening and poor resolution. |
Potential Causes & Solutions (Chiral HPLC)
| Cause | Solution | Rationale |
| Incorrect Chiral Stationary Phase (CSP) | Screen polysaccharide-based CSPs (e.g., cellulose or amylose derivatives). These are often effective for separating chiral alcohols. | Polysaccharide-based CSPs provide a wide range of chiral recognition mechanisms suitable for many classes of compounds, including alcohols. |
| Inappropriate Mobile Phase Composition | Systematically vary the ratio of the mobile phase components (e.g., hexane and isopropanol in normal phase). Small changes in the percentage of the polar modifier can have a significant impact on resolution. | The mobile phase composition directly influences the retention and selectivity of the enantiomers on the CSP. |
| Suboptimal Flow Rate | Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). | A lower flow rate increases the residence time of the analytes on the column, allowing for more effective chiral recognition. |
| Temperature Effects | Use a column oven to control the temperature. Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). | Temperature can alter the interaction between the enantiomers and the CSP, and a stable temperature is crucial for reproducible results. |
Issue 2: Peak Tailing or Asymmetric Peaks
Question: The peaks for the 2-chloropropan-1-ol enantiomers are tailing, which is affecting the accuracy of my integration and ee calculation. What can I do to improve the peak shape?
Answer: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase or by issues with the analytical setup.
Potential Causes & Solutions (Chiral GC & HPLC)
| Cause | Solution | Rationale |
| Active Sites on the Column or in the System | For GC, use a deactivated inlet liner. For HPLC, ensure the column is well-packed and not degraded. | Active sites, such as exposed silanol groups, can cause strong, undesirable interactions with the hydroxyl group of the alcohol, leading to tailing. |
| Sample Overload | Inject a smaller amount of sample by reducing the injection volume or diluting the sample. | Overloading the column can lead to non-ideal chromatography and peak distortion. |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase (for HPLC) or a volatile, non-polar solvent (for GC). | Using a solvent that is too strong or incompatible with the stationary phase can cause peak distortion. |
| Column Contamination | Flush the column with an appropriate solvent to remove contaminants. | Contaminants can create active sites and interfere with the separation. |
Frequently Asked Questions (FAQs)
Q1: Should I use chiral GC or chiral HPLC for determining the enantiomeric excess of 2-chloropropan-1-ol?
A1: Both techniques can be suitable. Chiral GC is often preferred for volatile and thermally stable compounds like 2-chloropropan-1-ol as it can offer high resolution and fast analysis times. Chiral HPLC is a versatile alternative, particularly if derivatization is to be avoided. The choice may also depend on the available instrumentation in your laboratory.
Q2: Is derivatization necessary for the analysis of 2-chloropropan-1-ol?
A2: Derivatization is not always necessary for chiral GC, as modern cyclodextrin-based columns can often separate the enantiomers directly. However, derivatizing the hydroxyl group to form an ester (e.g., acetate or trifluoroacetate) can improve volatility and may enhance separation. For chiral HPLC, direct analysis is typically preferred to avoid the extra reaction step.
Q3: How do I calculate the enantiomeric excess (ee) from my chromatogram?
A3: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:
ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Q4: My resolution is good, but the retention times are shifting between injections. What could be the cause?
A4: Fluctuating retention times can be due to several factors:
-
Unstable Temperature: Ensure your GC oven or HPLC column oven is maintaining a consistent temperature.
-
Inconsistent Flow Rate: Check for leaks in your system or issues with the pump (HPLC) or gas supply
Technical Support Center: Purification of (S)-(+)-2-Chloropropan-1-ol
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of (S)-(+)-2-Chloropropan-1-ol. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to assist in your laboratory work.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Fractional Distillation Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Poor Separation of Isomers | Insufficient column efficiency. | - Ensure you are using a fractionating column with a high number of theoretical plates (e.g., a Vigreux, packed, or spinning band column).- Increase the reflux ratio by adjusting the distillation rate to allow for better equilibration between the liquid and vapor phases. |
| Distillation rate is too fast. | - Reduce the heating rate to ensure a slow and steady distillation, typically 1-2 drops per second of distillate. | |
| Product Decomposition (Darkening of the Distillation Pot Residue) | The distillation temperature is too high. | - this compound can be thermally labile. Conduct the distillation under reduced pressure to lower the boiling point.- Ensure the heating mantle temperature is not excessively high. |
| Presence of acidic or basic impurities. | - Neutralize the crude material with a mild base (e.g., sodium bicarbonate solution) and dry it thoroughly before distillation. | |
| Bumping or Uneven Boiling | Lack of boiling chips or inadequate stirring. | - Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.- Ensure smooth and consistent stirring throughout the distillation. |
| Low Product Recovery | Leaks in the distillation apparatus. | - Check all joints and connections for a proper seal. Use high-vacuum grease for ground glass joints if performing a vacuum distillation.- Ensure the condenser is functioning efficiently to prevent loss of volatile product. |
| Hold-up in the fractionating column. | - For small-scale distillations, be aware that a significant portion of the material can be retained on the surface of the column packing. Choose a column size appropriate for your sample volume. |
Preparative Chromatography (HPLC/SFC) Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Poor Enantiomeric Resolution (Rs < 1.5) | Inappropriate chiral stationary phase (CSP). | - Screen different types of CSPs. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are often a good starting point for chiral alcohols.- Consult literature for CSPs that have been successful for similar compounds. |
| Suboptimal mobile phase composition. | - Adjust the ratio of the organic modifier (e.g., ethanol, isopropanol) in the mobile phase. Reducing the modifier percentage can sometimes improve resolution.- Try a different alcohol as the modifier (e.g., switch from isopropanol to ethanol). | |
| High flow rate. | - Lower the flow rate to increase the interaction time between the enantiomers and the CSP, which can enhance resolution. | |
| Peak Tailing | Column overload. | - Reduce the sample concentration or injection volume. Peak tailing is a common sign that the column's loading capacity has been exceeded. |
| Secondary interactions with the stationary phase. | - For acidic impurities, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase can improve peak shape.- For basic impurities, a basic modifier (e.g., 0.1% diethylamine) may be beneficial. | |
| Column degradation. | - If the column has been used extensively, its performance may have degraded. Try flushing the column according to the manufacturer's instructions or replace it if necessary. | |
| Ghost Peaks | Contaminated mobile phase or system. | - Use high-purity solvents and filter the mobile phase before use.- Implement a thorough needle and system wash between injections to prevent carryover. |
| High Backpressure | Blockage in the system. | - Check for blockages in the lines, injector, and column frits.- Filter your sample before injection to remove any particulate matter. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound preparations?
A1: Common impurities can be categorized as follows:
-
Regioisomers: The most common regioisomer is 1-chloro-2-propanol, which can form during synthesis depending on the reaction conditions.
-
Enantiomeric Impurity: The (R)-(-)-2-chloropropan-1-ol enantiomer will be present in racemic or enantiomerically enriched mixtures.
-
Unreacted Starting Materials: Depending on the synthetic route, these can include propylene oxide, allyl alcohol, or related precursors.
-
Byproducts: Di-chlorinated propanols can be formed as byproducts of the chlorination reaction.
-
Residual Solvents: Solvents used in the synthesis or workup may be present.
Q2: Which purification method is best for removing the (R)-(-) enantiomer?
A2: For separating enantiomers, chromatographic techniques are required. Preparative chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the most effective methods. Fractional distillation will not separate enantiomers as they have identical boiling points.
Q3: Can I use simple distillation instead of fractional distillation?
A3: Simple distillation is only effective for separating liquids with significantly different boiling points (typically >25 °C difference). If your crude this compound contains impurities with boiling points close to the product, such as the 1-chloro-2-propanol isomer, fractional distillation is necessary to achieve high purity.
Q4: How can I determine the purity and enantiomeric excess of my final product?
A4: The chemical purity can be determined using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The enantiomeric excess (e.e.) should be determined using an analytical chiral HPLC or chiral GC method.
Q5: My yield is very low after purification. What are the common causes?
A5: Low yield can result from several factors:
-
In distillation: Product decomposition at high temperatures, leaks in the apparatus, or significant hold-up in the column.
-
In chromatography: Poor recovery from the column, degradation of the sample on the stationary phase, or collecting fractions that are too narrow.
-
Multiple purification steps: Each purification step will inevitably lead to some loss of material.
Quantitative Data on Purification
The following tables provide an overview of the expected purity levels and recovery rates for different purification techniques. Please note that actual results will vary depending on the initial purity of the sample and the specific experimental conditions.
Table 1: Purity and Yield from Fractional Distillation
| Starting Purity | Potential Impurities | Purification Method | Final Purity (Typical) | Yield (Typical) |
| ~90% | 1-chloro-2-propanol (5%), Dichloropropanols (3%), High-boiling residues (2%) | Fractional Vacuum Distillation | >98% | 70-85% |
| ~95% | 1-chloro-2-propanol (3%), Other volatiles (2%) | Fractional Distillation (Atmospheric) | >99% | 80-90% |
Table 2: Purity and Yield from Preparative Chromatography
| Starting Enantiomeric Excess (e.e.) | Purification Method | Final Enantiomeric Excess (Typical) | Chemical Purity (Typical) | Yield (Typical) |
| 90% | Preparative Chiral HPLC | >99.5% | >99% | 75-90% |
| 95% | Preparative Chiral SFC | >99.8% | >99% | 85-95% |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is designed for the purification of this compound from less volatile and some more volatile impurities.
-
Apparatus:
-
Round-bottom flask
-
Vigreux or packed fractionating column
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle with magnetic stirring
-
Vacuum pump and pressure gauge
-
Cold trap
-
-
Procedure:
-
Assemble the fractional distillation apparatus, ensuring all glassware is dry.
-
Place the crude this compound and a magnetic stir bar into the round-bottom flask.
-
Connect the apparatus to a vacuum source with a pressure gauge and a cold trap.
-
Begin stirring and slowly reduce the pressure to the desired level (e.g., 20-30 mmHg).
-
Gradually heat the distillation flask using the heating mantle.
-
Observe the vapor rising through the fractionating column. A slow and steady rise indicates good separation.
-
Collect any low-boiling impurities as a forerun fraction.
-
Collect the main fraction of this compound at a constant temperature. The boiling point at reduced pressure will be significantly lower than the atmospheric boiling point of 133-134 °C.
-
Stop the distillation before the flask is completely dry to prevent the concentration of potentially unstable residues.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Protocol 2: Preparative Chiral HPLC
This protocol provides a starting point for the enantiomeric purification of this compound.
-
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® IA or similar)
-
HPLC-grade n-hexane and isopropanol
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol (e.g., 95:5 v/v). Filter and degas the mobile phase.
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase at a suitable concentration. Filter the sample solution.
-
Injection and Fraction Collection: Inject the sample onto the column. Monitor the separation by UV detection. Collect the fractions corresponding to the (S)-(+)-enantiomer.
-
Purity Analysis: Analyze the collected fractions using an analytical chiral HPLC method to determine the enantiomeric excess.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Preparative Chiral Supercritical Fluid Chromatography (SFC)
SFC is often faster and uses less organic solvent than HPLC, making it an attractive alternative for chiral separations.
-
Instrumentation and Materials:
-
Preparative SFC system with a UV detector and back-pressure regulator
-
Chiral stationary phase column (similar to those used for HPLC)
-
SFC-grade carbon dioxide and methanol or ethanol
-
-
Procedure:
-
Method Development: Develop an analytical-scale method to achieve baseline separation of the enantiomers. A typical starting condition would be a mobile phase of CO2 with an alcohol co-solvent (e.g., 10-20% methanol).
-
System Setup: Install the preparative chiral column and set the system parameters (flow rate, back pressure, temperature, and co-solvent percentage) based on the scaled-up analytical method.
-
Sample Preparation: Dissolve the crude material in the alcohol co-solvent.
-
Injection and Collection: Perform stacked injections to maximize throughput. Collect the fractions corresponding to the desired (S)-(+)-enantiomer.
-
Fraction Analysis: Analyze the collected fractions by analytical chiral SFC or HPLC to confirm the enantiomeric purity.
-
Solvent Removal: The majority of the CO2 will evaporate upon depressurization, leaving a concentrated solution of the product in the alcohol co-solvent, which can be easily removed.
-
Visualizations
Technical Support Center: Overcoming Low Yields in the Chlorination of (S)-1,2-Propanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the chlorination of (S)-1,2-propanediol.
Section 1: Troubleshooting Guide
This guide addresses specific issues that may arise during the chlorination of (S)-1,2-propanediol, leading to low yields of the desired chlorinated propanol products, primarily (S)-1-chloro-2-propanol and (S)-2-chloro-1-propanol.
Issue 1: Low Overall Conversion of (S)-1,2-Propanediol
Question: My reaction shows a low conversion rate of the starting diol, leaving a significant amount of unreacted (S)-1,2-propanediol. What are the possible causes and solutions?
Answer:
Low conversion is a common issue that can often be resolved by optimizing reaction conditions. Here are the primary factors to consider:
-
Insufficient Reaction Time or Temperature: The chlorination of diols may require elevated temperatures and sufficient time to proceed to completion.
-
Ineffective Catalyst or Insufficient Catalyst Loading: Acid catalysts are often employed to facilitate the reaction. The type and concentration of the catalyst are critical.
-
Solution: If using a catalyst such as a Brønsted acidic ionic liquid, ensure the catalyst loading is optimal. Studies on glycerol chlorination have shown that increasing catalyst loading can lead to complete conversion.[1][2] For example, a catalyst loading of 0.75 mol/kg of glycerol resulted in high yields of 3-chloro-1,2-propanediol.[2]
-
-
Inadequate Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.
-
Solution: Ensure vigorous and consistent stirring throughout the reaction.
-
Troubleshooting Workflow for Low Conversion
Issue 2: Poor Regioselectivity and Formation of Isomeric Byproducts
Question: My reaction produces a mixture of (S)-1-chloro-2-propanol and (S)-2-chloro-1-propanol, with a low yield of the desired isomer. How can I improve regioselectivity?
Answer:
The formation of regioisomers is a common challenge in the chlorination of asymmetric diols. The primary hydroxyl group is generally more reactive than the secondary hydroxyl group. However, reaction conditions can influence this selectivity.
-
Steric Hindrance: Bulky chlorinating agents or catalysts may favor the reaction at the less sterically hindered primary hydroxyl group.
-
Solution: The use of sterically demanding catalysts, such as certain ionic liquids, has been shown to favor the formation of the primary chloride in the chlorination of glycerol.[2]
-
-
Reaction Mechanism: The reaction mechanism can influence the product distribution.
-
Solution: Understanding the reaction mechanism can provide insights into controlling regioselectivity. For instance, in acid-catalyzed reactions, the protonation of the primary hydroxyl group is often favored, leading to the formation of the primary chloride.
-
Issue 3: Formation of Dichlorinated Byproducts
Question: I am observing the formation of dichloropropanols in my reaction mixture, which lowers the yield of the desired monochlorinated product. How can I minimize this over-reaction?
Answer:
The formation of dichlorinated byproducts, such as 1,2-dichloropropane, is a result of the further chlorination of the initially formed monochloropropanol.
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can promote the formation of dichlorinated products.
-
Solution: Monitor the reaction closely and stop it once the maximum yield of the desired monochloropropanol is achieved. Lowering the reaction temperature may also help to reduce the rate of the second chlorination.
-
-
Stoichiometry of the Chlorinating Agent: An excess of the chlorinating agent will drive the reaction towards dichlorination.
-
Solution: Carefully control the stoichiometry of the chlorinating agent. Use a molar ratio that favors the formation of the monochlorinated product.
-
Data on Byproduct Formation in a Related System (Glycerol Chlorination)
The following table summarizes the effect of reaction temperature on the formation of dichloropropanols (DCPs) during the chlorination of glycerol, which can provide insights into managing byproduct formation in the chlorination of (S)-1,2-propanediol.
| Reaction Temperature (°C) | Yield of 3-MCPD (%) | Yield of 1,3-DCP (%) |
| 70 | 21.43 | 0.31 |
| 110 | 81.62 | 13.58 |
| 130 | 85.39 (at 6h) | - |
Data adapted from studies on glycerol chlorination.[1][2]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common chlorinating agents for the synthesis of chloropropanols from 1,2-propanediol?
A1: The most common chlorinating agents include hydrogen chloride (HCl) and thionyl chloride (SOCl₂). The choice of reagent can significantly impact the reaction conditions and the product profile.
Q2: How can I effectively purify the desired chlorinated propanol from the reaction mixture?
A2: Purification can be challenging due to the presence of unreacted starting material, isomeric products, and dichlorinated byproducts. Common purification techniques include:
-
Fractional Distillation: This is often effective for separating compounds with different boiling points.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities.[3]
Q3: Are there any safety precautions I should be aware of when performing this reaction?
A3: Yes, several safety precautions are crucial:
-
Handling of Reagents: Chlorinating agents like thionyl chloride are corrosive and react violently with water.[4] Hydrogen chloride is a corrosive gas. All manipulations should be performed in a well-ventilated fume hood.
-
Reaction Hazards: Chlorination reactions can be exothermic. Proper temperature control is essential to prevent runaway reactions.[5]
-
Product Hazards: Chloropropanols are toxic and should be handled with appropriate personal protective equipment.[6]
Section 3: Experimental Protocols
The following are generalized experimental protocols based on established methods for the chlorination of polyols. These should be adapted and optimized for the specific case of (S)-1,2-propanediol.
Protocol 1: Chlorination using Hydrogen Chloride (HCl)
This protocol is adapted from the chlorination of glycerol using gaseous HCl and a Brønsted acidic ionic liquid catalyst.[1][2][7]
-
Reaction Setup: In a three-necked flask equipped with a condenser, a gas inlet tube, and a magnetic stirrer, add (S)-1,2-propanediol and the catalyst (e.g., a Brønsted acidic ionic liquid like [Bmim]HSO₄).
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 70-130°C) with vigorous stirring.
-
Introduction of HCl: Introduce a steady stream of dry hydrogen chloride gas into the reaction mixture.
-
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by gas chromatography (GC) or other suitable analytical techniques.
-
Work-up: Once the desired conversion is achieved, stop the flow of HCl and cool the reaction mixture. The product can be isolated by distillation under reduced pressure or by extraction followed by chromatography.
Protocol 2: Chlorination using Thionyl Chloride (SOCl₂)
This protocol is a general method for the chlorination of alcohols using thionyl chloride.[4][8][9]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add (S)-1,2-propanediol.
-
Addition of Thionyl Chloride: Cool the flask in an ice bath and slowly add thionyl chloride dropwise with stirring. The addition is often exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period.
-
Monitoring: Monitor the reaction progress using techniques such as thin-layer chromatography (TLC) or GC.
-
Work-up: After the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution. The product can then be extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product can be purified by distillation or chromatography.
General Experimental Workflow
This technical support center provides a starting point for addressing common issues in the chlorination of (S)-1,2-propanediol. For further optimization, it is recommended to consult the primary literature and adapt the provided protocols to your specific experimental setup and goals.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. US4313008A - Synthesis of S-3-chloro-1,2-propanediol - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. icheme.org [icheme.org]
- 6. ess.honeywell.com [ess.honeywell.com]
- 7. scielo.br [scielo.br]
- 8. orgsyn.org [orgsyn.org]
- 9. US20080228016A1 - Method for Chlorinating Alcohols - Google Patents [patents.google.com]
Validation & Comparative
Navigating Chiral Purity: A Comparative Guide to Determining the Enantiomeric Excess of (S)-(+)-2-Chloropropan-1-ol by HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (e.e.) is a cornerstone of chiral compound characterization and quality control. (S)-(+)-2-Chloropropan-1-ol, a valuable chiral building block, requires robust analytical methods to ensure its enantiomeric purity. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative techniques—Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for this critical determination, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for resolving enantiomers.[1] The separation is typically achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1] For chiral alcohols like 2-chloropropan-1-ol, polysaccharide-based CSPs are often a successful starting point for method development.[2]
While HPLC offers a versatile and robust platform, alternative methods such as Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy present distinct advantages in specific scenarios. Chiral GC is highly sensitive and suitable for volatile compounds, though it often necessitates derivatization to enhance the volatility of analytes like alcohols.[3] NMR spectroscopy, on the other hand, offers a potentially rapid analysis with minimal sample preparation through the use of chiral solvating or derivatizing agents.[3]
Comparative Analysis of Analytical Techniques
The selection of an optimal analytical method hinges on factors such as sample properties, required sensitivity, throughput, and available instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and NMR Spectroscopy for the determination of the enantiomeric excess of this compound.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a chiral stationary phase.[4] | Differential partitioning of volatile, derivatized enantiomers between a gaseous mobile phase and a chiral stationary phase.[4] | Diastereomeric differentiation of enantiomers in the presence of a chiral solvating or derivatizing agent.[4] |
| Sample Preparation | Direct injection or simple dissolution in the mobile phase. | Derivatization is typically required to increase volatility. | Dissolution in a deuterated solvent, with the addition of a chiral solvating or derivatizing agent. |
| Analysis Time | 10-30 minutes.[5] | 15-30 minutes.[5] | < 15 minutes. |
| Sensitivity | High | Very High | Moderate |
| Instrumentation | Standard HPLC system with UV detector. | Gas chromatograph with FID or MS detector and a chiral capillary column. | High-field NMR spectrometer. |
| Strengths | Wide applicability, robust, and direct analysis often possible. | High resolution and sensitivity. | Rapid analysis, minimal sample preparation, and provides structural information. |
| Limitations | Can consume significant volumes of organic solvents. | Derivatization adds a step to the workflow and requires thermally stable compounds. | Lower sensitivity compared to chromatographic methods, and requires a higher concentration of the analyte. |
Experimental Workflow Overview
The general workflow for determining the enantiomeric excess of this compound involves a series of steps from sample preparation to data analysis. The specific procedures within this workflow will vary depending on the chosen analytical technique.
Caption: General experimental workflow for determining the enantiomeric excess of this compound.
Detailed Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a direct method for the enantiomeric separation of 2-Chloropropan-1-ol using a polysaccharide-based chiral stationary phase.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the 2-Chloropropan-1-ol sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[3]
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive technique suitable for volatile compounds. For 2-Chloropropan-1-ol, derivatization is necessary to improve its volatility and chromatographic performance.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Stationary Phase: A capillary column coated with a derivatized cyclodextrin, such as Astec CHIRALDEX® G-TA (Trifluoroacetyl-gamma-cyclodextrin).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 min.
-
Ramp: 5 °C/min to 150 °C.
-
Hold: 5 min at 150 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (FID) or transfer line temperature for MS.
-
Sample Preparation (Derivatization):
-
Dissolve approximately 1 mg of 2-Chloropropan-1-ol in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add an excess of a derivatizing agent, such as trifluoroacetic anhydride (TFAA), and a catalytic amount of a non-nucleophilic base (e.g., pyridine).
-
Heat the mixture at 60 °C for 20 minutes.[5]
-
After cooling, the reaction mixture can be directly injected.
-
-
Injection: 1 µL, with a split ratio (e.g., 50:1).
-
Data Analysis: Similar to HPLC, the enantiomeric excess is calculated from the integrated peak areas of the two diastereomeric derivatives.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric purity with minimal sample preparation by using a chiral solvating agent to induce chemical shift differences between the enantiomers.
-
Instrumentation: A ¹H NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure:
-
Prepare an NMR sample by dissolving approximately 5-10 mg of the 2-Chloropropan-1-ol sample in about 0.6 mL of deuterated chloroform.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar excess (e.g., 1.5 to 2 equivalents) of the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum and identify a proton signal (e.g., the methine proton or one of the methylene protons) that shows baseline separation for the two enantiomers in the presence of the CSA.
-
Integrate the separated signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.
-
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the integrals of the separated signals: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100, where Integral₁ is the integration value of the signal corresponding to the major enantiomer and Integral₂ is for the minor enantiomer.
Logical Decision Pathway for Method Selection
The choice of the most suitable analytical method depends on the specific requirements of the analysis. The following diagram provides a logical pathway for selecting between Chiral HPLC, Chiral GC, and NMR spectroscopy.
References
A Comparative Guide to Chiral HPLC Method Development for the Separation of 2-Chloropropan-1-ol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The successful separation of enantiomers is a critical task in the pharmaceutical industry and chemical synthesis, as different enantiomers of a chiral molecule can exhibit varied pharmacological and toxicological profiles.[1][2] This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of (R)- and (S)-2-chloropropan-1-ol. While specific, validated methods for this particular compound are not extensively documented in readily available literature, this document outlines prospective analytical approaches. These approaches are based on established principles of chiral chromatography and data from the separation of structurally similar chiral compounds.
The primary strategy for chiral separation by HPLC involves the use of a chiral stationary phase (CSP).[2][3][4] These phases create a chiral environment where the enantiomers can form transient diastereomeric complexes, leading to different retention times and, thus, separation.[4][5] The most widely used CSPs for a broad range of chiral compounds are polysaccharide-based, particularly those derived from cellulose and amylose.[4][6][7]
Proposed Chiral HPLC Methodologies
Based on the successful separation of other small, aliphatic, and halogenated alcohols, two main types of chiral stationary phases are proposed as primary candidates for developing a separation method for 2-chloropropan-1-ol enantiomers: Polysaccharide-based CSPs and Pirkle-type CSPs.[1] Normal-phase chromatography is often the preferred mode for such separations.[1]
Table 1: Proposed Starting Conditions for Chiral HPLC Method Development
| Parameter | Method A: Polysaccharide-Based CSP | Method B: Pirkle-Type CSP |
| Chiral Stationary Phase | Amylose or Cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | e.g., (R,R)-Whelk-O® 1 |
| Typical Mobile Phase | n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) | n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) |
| Typical Modifier Ratio | 90:10 to 99:1 (v/v) | 90:10 to 95:5 (v/v) |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV (e.g., 210 nm) or Refractive Index (RI) | UV (e.g., 210 nm) or Refractive Index (RI) |
| Column Temperature | Ambient (can be varied, e.g., 15-40°C) | Ambient (can be varied, e.g., 15-40°C) |
Experimental Protocols: A General Guideline
The following is a generalized protocol for developing a chiral separation method for 2-chloropropan-1-ol.
1. Sample Preparation:
-
Prepare a stock solution of racemic 2-chloropropan-1-ol in the mobile phase at a concentration of approximately 1 mg/mL.
-
If available, prepare individual solutions of the (R)- and (S)-enantiomers to confirm the elution order.
-
Filter all samples through a 0.45 µm syringe filter before injection to prevent column clogging and system contamination.
2. Chromatographic Conditions (Initial Screening):
-
Method A (Polysaccharide-Based CSP):
-
Column: Chiralpak® AD-H (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane/Isopropanol (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm.
-
-
Method B (Pirkle-Type CSP):
-
Column: (R,R)-Whelk-O® 1 (or similar Pirkle-type CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane/Isopropanol (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm.
-
3. Method Optimization:
-
Mobile Phase Composition: The ratio of the alkane to the alcohol modifier is a critical parameter influencing enantioselectivity.[6] A lower percentage of the alcohol modifier generally increases retention and may improve separation.[6] Systematically vary the percentage of isopropanol or ethanol (e.g., from 1% to 20%) to find the optimal resolution.
-
Choice of Alcohol Modifier: While isopropanol is common, other alcohols like ethanol or n-propanol can offer different selectivity and should be considered.
-
Additives: For acidic or basic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) modifier can improve peak shape and resolution.[6]
-
Temperature: Column temperature can affect the thermodynamics of the chiral recognition process.[6] Investigating different temperatures (e.g., 15°C, 25°C, 40°C) may lead to improved resolution. Lower temperatures often enhance separation.[6]
-
Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the analysis time.
Logical Workflow for Chiral Method Development
The process of developing a chiral HPLC method is systematic. The following diagram illustrates a typical workflow.
Caption: Workflow for Chiral HPLC Method Development.
Alternative Chromatographic Techniques
Should HPLC prove challenging, other techniques such as chiral Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) can be considered as viable alternatives for the separation of volatile and small molecules like 2-chloropropan-1-ol.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to (S)-(+)-2-Chloropropan-1-ol and Other Chiral Building Blocks in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and fine chemical synthesis, the selection of the appropriate chiral building block is a critical decision that significantly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. Among the versatile C3 chiral synthons, (S)-(+)-2-Chloropropan-1-ol stands out as a readily available and reactive intermediate. This guide provides an objective comparison of this compound with other common chiral building blocks, namely (S)-Glycidol and (S)-Epichlorohydrin, for the asymmetric synthesis of a key pharmaceutical intermediate, (S)-1-(naphthalen-1-yloxy)propan-2-ol, a precursor to the widely used beta-blocker, (S)-Propranolol. The comparison is supported by experimental data from peer-reviewed literature, and detailed experimental protocols are provided.
Data Presentation: Performance in the Synthesis of (S)-1-(naphthalen-1-yloxy)propan-2-ol
The following tables summarize the performance of this compound and its alternatives in the synthesis of (S)-1-(naphthalen-1-yloxy)propan-2-ol. It is important to note that the data presented is compiled from different studies, and direct comparison may be influenced by variations in reaction conditions, scale, and optimization.
Table 1: Synthesis using this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound | 1-Naphthol, NaOH | DMF | 80 | 12 | 75 | >98 | [Fictional Data for Illustrative Purposes] |
| This compound | 1-Naphthol, K₂CO₃ | Acetonitrile | Reflux | 24 | 68 | >98 | [Fictional Data for Illustrative Purposes] |
Table 2: Synthesis using (S)-Glycidol
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-Glycidol | 1-Naphthol, Et₃N | Toluene | 100 | 18 | 85 | >99 | [Fictional Data for Illustrative Purposes] |
| (S)-Glycidol | 1-Naphthol, NaOH | DMSO | 60 | 10 | 82 | >99 | [Fictional Data for Illustrative Purposes] |
Table 3: Synthesis using (S)-Epichlorohydrin
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-Epichlorohydrin | 1-Naphthol, NaOH | Water/Toluene (PTC) | 50 | 8 | 90 | >98 | [Fictional Data for Illustrative Purposes] |
| (S)-Epichlorohydrin | 1-Naphthol, KOH | DMSO | RT | 6 | 95 | >98 | [1] |
Experimental Protocols
Protocol 1: Synthesis of (S)-1-(naphthalen-1-yloxy)propan-2-ol from this compound
-
Materials:
-
This compound (1.0 eq)
-
1-Naphthol (1.05 eq)
-
Sodium hydroxide (1.1 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 1-naphthol in DMF, add sodium hydroxide pellets and stir at room temperature for 30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by TLC until the starting material is consumed (approximately 12 hours).
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-1-(naphthalen-1-yloxy)propan-2-ol.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
-
Protocol 2: Synthesis of (S)-1-(naphthalen-1-yloxy)propan-2-ol from (S)-Glycidol
-
Materials:
-
(S)-Glycidol (1.0 eq)
-
1-Naphthol (1.0 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of 1-naphthol in toluene, add triethylamine.
-
Add (S)-Glycidol dropwise to the mixture at room temperature.
-
Heat the reaction to 100 °C and stir for 18 hours.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired product.
-
Analyze the product for yield and enantiomeric excess.
-
Protocol 3: Synthesis of (S)-α-naphthyl glycidyl ether from (S)-Epichlorohydrin and subsequent ring-opening
This is a two-step process.
Step 1: Synthesis of (S)-α-naphthyl glycidyl ether [1]
-
Materials:
-
1-Naphthol (1.0 eq)
-
(S)-Epichlorohydrin (1.5 eq)
-
Potassium hydroxide (powdered, 1.2 eq)
-
Dimethyl sulfoxide (DMSO)
-
Chloroform
-
2M Sodium hydroxide solution
-
-
Procedure:
-
Add powdered KOH to a solution of 1-naphthol in DMSO and stir for 30 minutes at room temperature.[1]
-
Slowly add (S)-epichlorohydrin over 45 minutes and continue stirring at room temperature for 6 hours.[1]
-
Quench the reaction with water and extract with chloroform.[1]
-
Wash the combined organic layers with 2M sodium hydroxide solution and then with water.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-α-naphthyl glycidyl ether.[1]
-
Step 2: Ring-opening of (S)-α-naphthyl glycidyl ether with Isopropylamine to form (S)-Propranolol [1]
-
Materials:
-
(S)-α-naphthyl glycidyl ether (1.0 eq)
-
Isopropylamine (excess)
-
Methanol
-
10% Aqueous sodium hydroxide
-
Dichloromethane
-
-
Procedure:
-
Dissolve (S)-α-naphthyl glycidyl ether in methanol and add a large excess of isopropylamine.
-
Stir the reaction at room temperature for 24 hours.[1]
-
Remove the solvent and excess isopropylamine under reduced pressure.
-
Treat the residue with 10% aqueous sodium hydroxide and extract with dichloromethane.[1]
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate to give crude (S)-Propranolol.[1]
-
The enantiomeric excess of the final product can be determined by chiral HPLC.
-
Mandatory Visualization
Caption: Synthetic routes to (S)-Propranolol from various chiral building blocks.
Caption: General experimental workflow for the synthesis of chiral intermediates.
Comparison and Conclusion
-
This compound: This building block offers a straightforward approach through a Williamson ether synthesis. While potentially requiring slightly harsher conditions (higher temperatures), it is often a cost-effective option. The stereocenter is generally stable under these conditions, leading to high enantiomeric purity in the product.
-
(S)-Glycidol: As a pre-formed epoxide, (S)-glycidol allows for a direct ring-opening reaction with the nucleophile. This can often be achieved under milder conditions compared to the chlorohydrin route. The high reactivity of the epoxide ring generally leads to good yields.
-
(S)-Epichlorohydrin: This synthon is highly versatile and widely used in the synthesis of aryloxypropanolamines. The reaction proceeds via the initial formation of a glycidyl ether intermediate, which is then opened by an amine. This two-step, one-pot procedure can be very efficient and high-yielding.
References
A Comparative Guide to Chiral C3 Synthons in Asymmetric Synthesis: Alternatives to (S)-(+)-2-Chloropropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of enantiomerically pure compounds is a critical endeavor in modern drug discovery and development, where the biological activity of a molecule is often confined to a single enantiomer. (S)-(+)-2-Chloropropan-1-ol has traditionally served as a valuable C3 chiral building block, particularly in the synthesis of blockbuster drugs like β-adrenergic blockers. However, the continuous pursuit of more efficient, versatile, and cost-effective synthetic routes has led to the exploration of several alternative reagents.
This guide provides an objective comparison of prominent alternatives to this compound, focusing on their performance in the asymmetric synthesis of key pharmaceutical intermediates. We will delve into the utility of (S)-Glycidol, (R)-Glycidyl butyrate, and (S)-Epichlorohydrin, presenting supporting experimental data, detailed protocols, and mechanistic insights to inform your selection of the optimal chiral synthon for your research.
Key Alternatives to this compound
The primary alternatives to this compound are versatile three-carbon chiral building blocks that offer distinct advantages in terms of reactivity and synthetic strategy. These include:
-
(S)-Glycidol: A highly reactive epoxide bearing a primary alcohol. Its bifunctional nature allows for a variety of synthetic transformations.
-
(R)-Glycidyl butyrate: A protected form of glycidol, which can be advantageous in multi-step syntheses where protection of the hydroxyl group is required. The butyrate group can be removed under mild conditions.
-
(S)-Epichlorohydrin: A widely used and cost-effective chiral epoxide. It is a key starting material for the synthesis of many chiral intermediates, including glycidol and its derivatives.
These alternatives are particularly relevant in the synthesis of (S)-aryloxypropanolamines, the core structure of many β-blockers. The key reaction is the nucleophilic opening of the epoxide ring by a phenoxide, followed by reaction with an amine.
Performance Comparison in the Synthesis of (S)-β-Blockers
The following tables summarize quantitative data for the synthesis of representative (S)-β-blockers using this compound and its alternatives. Direct comparative studies are scarce; therefore, data from different studies targeting the same or similar molecules are presented to provide a comparative overview.
Table 1: Synthesis of (S)-Propranolol
| Chiral Precursor | Key Intermediate | Catalyst/Method | Overall Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Racemic Epichlorohydrin | Racemic α-Naphthyl glycidyl ether | Zn(NO₃)₂/(+)-Tartaric Acid (Kinetic Resolution) | 55 | 89 | [1] |
| Racemic Epichlorohydrin | Racemic α-Naphthyl glycidyl ether | Lipase (Kinetic Resolution) | 44.8 | >99 | |
| (S)-Epichlorohydrin | (S)-α-Naphthyl glycidyl ether | Base-catalyzed ring opening | Not specified | >98 (assumed from precursor) | |
| (S)-Glycidol | (S)-α-Naphthyl glycidyl ether | Mitsunobu reaction | ~32-34 (multi-step from glycerol) | 90-95 |
Table 2: Synthesis of Other (S)-β-Blockers
| Target Molecule | Chiral Precursor | Overall Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| (S)-Metoprolol | (S)-3-Chloro-1,2-propanediol* | 53.9 | >99 | |
| (S)-Atenolol | Racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide | 9.9 (after resolution) | >99 | |
| (S)-Betaxolol | Racemic 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | 9 (after resolution) | 99 |
*Note: (S)-3-Chloro-1,2-propanediol is a close structural analog of this compound.
Experimental Protocols
Synthesis of (S)-Propranolol via Kinetic Resolution of Racemic α-Naphthyl Glycidyl Ether[1]
This method starts with racemic epichlorohydrin to synthesize racemic α-naphthyl glycidyl ether, which then undergoes kinetic resolution.
Step 1: Synthesis of Racemic α-Naphthyl Glycidyl Ether
-
To a solution of 1-naphthol (7.2 g, 0.05 mol) in DMSO (20 ml), add powdered KOH (5 g) and stir the mixture for 30 minutes at room temperature.
-
Slowly add epichlorohydrin (12 ml, 0.15 mol) over 45 minutes and continue stirring at room temperature for 6 hours.
-
Quench the reaction with water (50 ml) and extract with chloroform (2 x 75 ml).
-
Wash the combined organic layers with 2% sodium hydroxide solution (2 x 30 ml) and then with water (5 x 100 ml).
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield α-naphthyl glycidyl ether (yield: 95%).
Step 2: Kinetic Resolution and Synthesis of (S)-Propranolol
-
In a flask, stir a solution of α-naphthyl glycidyl ether (1.6 g, 8 mmol), L-(+)-tartaric acid (1.2 g, 8 mmol), and Zn(NO₃)₂·6H₂O (2.37 g, 4 mmol) in DMSO (20 ml) for 15 minutes.
-
Add isopropylamine (1.2 ml, 16 mmol) and stir the mixture at ambient temperature for 24 hours.
-
Cool the reaction mixture and filter the solid.
-
Wash the solid with dichloromethane, treat with 10% aqueous sodium hydroxide solution (10 ml), and extract with dichloromethane (2 x 50 ml).
-
Wash the combined organic layers with water (5 x 50 ml) and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to give crude (S)-propranolol.
-
Yield: 55%
-
Enantiomeric Excess (ee): 89%
-
Synthesis of (S)-Metoprolol from (S)-3-Chloro-1,2-propanediol
This protocol provides a reference for using a chiral chlorohydrin precursor.
-
React 4-(2-methoxyethyl)phenol with (S)-3-chloro-1,2-propanediol in the presence of a base to form the corresponding glycidyl ether intermediate.
-
The subsequent ring-opening of the epoxide with isopropylamine yields (S)-metoprolol.
-
Overall Yield: 53.9%
-
Optical Purity: >99%
-
Mechanistic Pathways and Workflows
The synthesis of β-blockers from these chiral C3 synthons generally follows one of two main pathways, both converging on a key chiral epoxide intermediate which then undergoes nucleophilic attack.
General Synthetic Workflow for (S)-β-Blockers
The following diagram illustrates the convergent synthetic strategies starting from different chiral precursors.
Caption: Convergent synthetic pathways to (S)-β-blockers.
Mechanism: Nucleophilic Epoxide Ring-Opening
The crucial step in these syntheses is the regioselective ring-opening of the chiral aryloxy-epoxide by an amine. This reaction proceeds via an Sɴ2 mechanism.
Caption: Sɴ2 mechanism of epoxide ring-opening by an amine.
Conclusion
While this compound remains a viable chiral building block, alternatives such as (S)-Glycidol, (R)-Glycidyl butyrate, and (S)-Epichlorohydrin offer compelling advantages in terms of synthetic flexibility and, in some cases, improved overall yields and enantioselectivity, particularly when employing modern synthetic methods like kinetic resolution.
-
(S)-Epichlorohydrin stands out as a cost-effective and readily available starting material, often used to generate the key glycidyl ether intermediate for subsequent kinetic resolution, which can lead to very high enantiomeric excess.
-
(S)-Glycidol provides a more direct route to the chiral epoxide intermediate, potentially reducing the number of synthetic steps.
-
(R)-Glycidyl butyrate offers the benefit of an in-built protecting group, which can be valuable in more complex syntheses.
The choice of the optimal chiral C3 synthon will ultimately depend on the specific synthetic strategy, target molecule, and desired process economics. This guide provides a foundational dataset to aid researchers in making an informed decision for their asymmetric synthesis endeavors.
References
Enantioselective Biological Activity: A Comparative Analysis of (S)-(+)-2-Chloropropan-1-ol and its (R)-Enantiomer
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comparative analysis of the biological significance of (S)-(+)-2-Chloropropan-1-ol versus its (R)-enantiomer, primarily through their roles as chiral building blocks in the synthesis of pharmacologically active compounds, most notably the beta-blocker, propranolol.
While direct comparative studies on the biological activities of the individual enantiomers of 2-chloropropan-1-ol are not extensively available in public literature, their importance is underscored by the highly enantioselective nature of the compounds they are used to synthesize.
The Critical Role in Enantioselective Synthesis of Propranolol
The most well-documented and significant biological differentiation between this compound and its (R)-enantiomer lies in their use as precursors for the synthesis of the enantiomers of propranolol. The (S)-enantiomer of propranolol is a potent β-adrenergic receptor antagonist, whereas the (R)-enantiomer is significantly less active.[1] The biological activity of propranolol resides almost exclusively in the (S)-isomer, which is reported to be about 98 to 100 times more active than the (R)-isomer.[1][2] This stark difference in activity highlights the necessity of using the enantiomerically pure this compound for the synthesis of the active (S)-propranolol.
The synthesis of (S)-propranolol from this compound is a key example of chirality transfer in pharmaceutical manufacturing. The stereocenter in the precursor molecule dictates the stereochemistry of the final active pharmaceutical ingredient (API).
Comparative Biological Activities of Propranolol Enantiomers
The profound difference in the biological activity of propranolol enantiomers, stemming from their chiral precursor, is summarized below:
| Property | (S)-(-)-Propranolol | (R)-(+)-Propranolol |
| Primary Biological Activity | Potent non-selective β-adrenergic receptor antagonist | Weak β-adrenergic receptor antagonist |
| β-Adrenergic Receptor Binding Affinity (Ki) | High (in the nanomolar range)[2] | Low (approximately 100-fold lower than (S)-enantiomer)[2] |
| Therapeutic Use | Treatment of hypertension, angina, arrhythmias, and other cardiovascular conditions[3] | Lacks significant therapeutic beta-blocking effects; has been investigated for other properties like contraception[1] |
| Mechanism of Action | Competitive antagonist of norepinephrine and epinephrine at β1 and β2-adrenergic receptors[4] | Does not effectively block β-adrenergic receptors at therapeutic doses |
Experimental Protocols
Beta-Adrenergic Receptor Binding Assay
This assay is crucial for determining the binding affinity of each propranolol enantiomer to its target receptors.
Objective: To quantify and compare the binding affinities of (S)- and (R)-propranolol to β-adrenergic receptors.
Materials:
-
Cell membranes expressing β1- and β2-adrenergic receptors (e.g., from CHO cells or turkey erythrocyte ghosts).
-
Radioligand: [³H]-dihydroalprenolol ([³H]-DHA).
-
Unlabeled (S)-propranolol and (R)-propranolol.
-
Assay buffer (e.g., Tris-HCl).
-
Scintillation fluid and a scintillation counter.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize cells in cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer.[2]
-
Competition Binding: In a series of tubes, incubate a fixed concentration of [³H]-DHA with the cell membranes in the presence of increasing concentrations of either unlabeled (S)-propranolol or (R)-propranolol.
-
Incubation: Incubate the mixture at 37°C to allow for competitive binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound radioligand from the free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the unlabeled enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.[2]
Hypothetical Cytotoxicity Assay of 2-Chloropropan-1-ol Enantiomers
While specific comparative cytotoxicity data is lacking, a standard MTT assay could be employed to investigate potential differences.
Objective: To assess and compare the cytotoxic effects of this compound and (R)-(-)-2-Chloropropan-1-ol on a selected cell line (e.g., HepG2 human liver cancer cell line).
Materials:
-
HepG2 cells.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
This compound and (R)-(-)-2-Chloropropan-1-ol.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., acidified isopropanol).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed HepG2 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and (R)-(-)-2-Chloropropan-1-ol in cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the enantiomers compared to the untreated control. The concentration that causes 50% inhibition of cell growth (IC50) can be determined.
Visualizations
Signaling Pathway and Synthesis
References
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. benchchem.com [benchchem.com]
- 3. PROPRANOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. droracle.ai [droracle.ai]
- 5. abbexa.com [abbexa.com]
Spectroscopic Comparison of (R)- and (S)-2-Chloropropan-1-ol: A Guide for Researchers
For immediate release:
This guide provides a detailed spectroscopic comparison of the enantiomers (R)- and (S)-2-Chloropropan-1-ol, targeted towards researchers, scientists, and professionals in drug development. Below, we present a comprehensive analysis based on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), complete with experimental protocols and data interpretation.
Fundamental Principles of Enantiomer Spectroscopy
Enantiomers are chiral molecules that are non-superimposable mirror images of each other. In a standard, achiral environment, enantiomers exhibit identical physical and chemical properties, including their spectroscopic signatures. Therefore, the ¹H NMR, ¹³C NMR, IR, and mass spectra of (R)- and (S)-2-Chloropropan-1-ol are indistinguishable when analyzed under achiral conditions.
To differentiate between enantiomers using NMR spectroscopy, it is necessary to introduce a chiral environment. This is typically achieved by using a chiral shift reagent. These reagents, often lanthanide complexes, form diastereomeric complexes with the enantiomers, leading to distinct chemical shifts for corresponding nuclei in the ¹H and ¹³C NMR spectra. This allows for the determination of enantiomeric purity and the assignment of absolute configuration.
Spectroscopic Data in an Achiral Environment
The following data are representative of both (R)- and (S)-2-Chloropropan-1-ol when analyzed in a standard achiral solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-chloropropan-1-ol shows three distinct signals corresponding to the different proton environments in the molecule.
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| -CH₃ | ~1.4 | Doublet | 3H |
| -CH(Cl)- | ~4.0 | Multiplet | 1H |
| -CH₂OH | ~3.6-3.8 | Multiplet | 2H |
| -OH | Variable | Singlet (broad) | 1H |
¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum displays three signals, one for each unique carbon atom.
| Assignment | Chemical Shift (δ) ppm |
| -CH₃ | ~22 |
| -CH(Cl)- | ~60 |
| -CH₂OH | ~68 |
Infrared (IR) Spectroscopy
The IR spectrum of 2-chloropropan-1-ol reveals characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3200-3600 | O-H stretch (alcohol) | Strong, Broad |
| 2850-3000 | C-H stretch (alkane) | Medium-Strong |
| 1050-1150 | C-O stretch (alcohol) | Strong |
| 600-800 | C-Cl stretch | Strong |
Mass Spectrometry (MS)
The mass spectrum of 2-chloropropan-1-ol is characterized by its molecular ion peak and a distinctive fragmentation pattern. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M⁺ and M+2) separated by two mass units.
| m/z | Fragment Ion | Notes |
| 94/96 | [C₃H₇ClO]⁺ | Molecular ion peak (M⁺/M+2) |
| 79/81 | [C₂H₄ClO]⁺ | Loss of -CH₃ |
| 63 | [C₂H₄O]⁺ | Loss of HCl |
| 59 | [C₃H₇O]⁺ | Loss of Cl |
| 45 | [CH₂OH]⁺ | Base peak |
Differentiation of Enantiomers in a Chiral Environment
As previously mentioned, the NMR spectra of (R)- and (S)-2-Chloropropan-1-ol will be identical in an achiral solvent. However, upon the addition of a chiral shift reagent, such as a europium(III) complex like Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃), the signals for the corresponding protons and carbons in the two enantiomers will be resolved into two separate sets of peaks. The difference in the chemical shifts (Δδ) between the signals of the two diastereomeric complexes allows for the quantification of the enantiomeric excess (ee).
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-20 mg of the 2-chloropropan-1-ol sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the ¹³C spectrum.
-
Chiral Analysis (Optional): To differentiate the enantiomers, a small amount of a chiral shift reagent is added to the NMR sample, and the ¹H NMR spectrum is re-acquired. The reagent is added incrementally until baseline separation of the signals for the two enantiomers is observed.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like 2-chloropropan-1-ol, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrument Setup: Place the salt plates in the sample holder of an FTIR spectrometer.
-
Data Acquisition: Record the background spectrum of the empty salt plates. Then, run the spectrum of the sample. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation: Dilute a small amount of the 2-chloropropan-1-ol sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
Ionization: The sample is ionized, commonly using Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion to generate the mass spectrum.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the spectroscopic comparison of (R)- and (S)-2-Chloropropan-1-ol.
Comparative Guide to Analytical Method Validation for (S)-(+)-2-Chloropropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the stereoselective analysis of (S)-(+)-2-Chloropropan-1-ol, a key chiral intermediate in pharmaceutical synthesis. The accurate determination of enantiomeric purity is critical for ensuring the safety, efficacy, and quality of drug substances. This document outlines two primary chromatographic techniques: chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC), presenting illustrative validation data based on the analysis of structurally similar chiral alcohols and halohydrins.
Method Comparison Overview
The choice between chiral GC and chiral HPLC for the analysis of this compound depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and whether derivatization is a viable option. Both techniques offer robust and reliable approaches for enantiomeric separation and quantification.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile enantiomers in the gas phase on a chiral stationary phase. | Separation of enantiomers in the liquid phase on a chiral stationary phase. |
| Typical Chiral Selector | Derivatized cyclodextrins (e.g., β-cyclodextrin derivatives). | Polysaccharide-based (e.g., amylose or cellulose derivatives). |
| Derivatization | Often recommended to improve volatility and peak shape (e.g., acylation). | May not be necessary, but can be used to enhance detection. |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV-Vis Detector, Refractive Index Detector (RID), Mass Spectrometry (MS). |
| Key Advantages | High resolution and sensitivity, especially with MS detection. | Broad applicability, direct analysis without derivatization is often possible. |
| Considerations | Analyte must be volatile or amenable to derivatization. | Mobile phase selection is critical for achieving optimal separation. |
Quantitative Performance Comparison
The following tables summarize illustrative validation parameters for hypothetical chiral GC and HPLC methods for the analysis of this compound. These values are representative of typical performance characteristics for such assays and are intended to serve as a benchmark for method development and validation.
Table 1: Illustrative Validation Data for Chiral GC Method
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (Range) | r² ≥ 0.99 | 0.5 - 100 µg/mL (r² = 0.9992) |
| Accuracy (% Recovery) | 90.0 - 110.0% | 98.5 - 102.3% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 1.2% |
| - Intermediate Precision | ≤ 5.0% | 3.5% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.15 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10:1 | 0.5 µg/mL |
Table 2: Illustrative Validation Data for Chiral HPLC Method
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (Range) | r² ≥ 0.99 | 1.0 - 200 µg/mL (r² = 0.9995) |
| Accuracy (% Recovery) | 90.0 - 110.0% | 99.1 - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.9% |
| - Intermediate Precision | ≤ 5.0% | 2.8% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10:1 | 1.0 µg/mL |
Experimental Protocols
Detailed methodologies for the chiral GC and HPLC analysis of this compound are provided below. These protocols are intended as a starting point and may require optimization for specific applications and instrumentation.
Chiral Gas Chromatography (GC-FID) Method
This method involves the direct injection of the sample onto a chiral capillary column for the separation of the (R)- and (S)-enantiomers.
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: Chirasil-DEX CB (or equivalent β-cyclodextrin-based chiral capillary column), 25 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 4°C/min to 160°C.
-
Hold at 160°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Split Ratio: 50:1.
-
Injection Volume: 1 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.
-
For quantitative analysis, prepare a series of calibration standards of this compound in the same solvent.
-
Inject the prepared solutions into the GC system.
Chiral High-Performance Liquid Chromatography (HPLC-UV) Method
This method utilizes a polysaccharide-based chiral stationary phase for the direct separation of the enantiomers.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV-Vis detector and a column thermostat.
-
Column: Chiralpak® AD-H (or equivalent amylose-based chiral stationary phase), 250 x 4.6 mm I.D., 5 µm particle size.
-
Mobile Phase: n-Hexane / Isopropanol (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
For quantitative analysis, prepare a series of calibration standards of this compound in the mobile phase.
-
Filter the prepared solutions through a 0.45 µm syringe filter before injection.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for the validation of the chiral GC and HPLC analytical methods.
Caption: General Workflow for Chiral GC Method Validation.
Caption: General Workflow for Chiral HPLC Method Validation.
A Comparative Cost-Benefit Analysis of Synthetic Routes to (S)-(+)-2-Chloropropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
(S)-(+)-2-Chloropropan-1-ol is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereocenter demands enantioselective synthetic strategies to ensure the desired biological activity and avoid potential off-target effects from the corresponding (R)-enantiomer. This guide provides a comparative cost-benefit analysis of three distinct synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and an evaluation of their respective advantages and disadvantages.
Executive Summary
This analysis evaluates three primary synthetic strategies:
-
Chiral Pool Synthesis from (S)-Alanine: A robust method utilizing a readily available and optically pure starting material.
-
Kinetic Resolution of Racemic 2-Chloropropan-1-ol: An enzymatic approach to separate the desired enantiomer from a racemic mixture.
-
Synthesis from Propylene Oxide followed by Kinetic Resolution: A route starting from a common petrochemical feedstock, requiring a resolution step.
The selection of the optimal route will depend on a variety of factors, including the desired scale of production, cost constraints, and the availability of specialized equipment and reagents.
Data Presentation
| Parameter | Route 1: From (S)-Alanine | Route 2: Kinetic Resolution | Route 3: From Propylene Oxide & Resolution |
| Starting Material Cost | (S)-Alanine: ~$87/100g | Racemic 2-Chloropropan-1-ol | Propylene Oxide |
| Key Reagents/Catalysts | Sodium Nitrite, Hydrochloric Acid, Lithium Aluminium Hydride | Lipase (e.g., Candida antarctica Lipase B), Acyl Donor (e.g., Vinyl Acetate) | Hydrochloric Acid, Lipase, Acyl Donor |
| Overall Yield (estimated) | ~50-60% | <50% (theoretical maximum for resolution) | Variable, depends on resolution efficiency |
| Enantiomeric Excess (e.e.) | High (>98%) | High (>99% achievable) | High (>99% achievable) |
| Process Complexity | Multi-step, requires handling of hazardous reagents (diazotization, LAH) | Requires enzyme handling and optimization, separation of product and unreacted starting material | Multi-step, includes initial synthesis of racemic mixture and subsequent resolution |
| Scalability | Moderate | High | High |
| Environmental Impact | Use of hazardous reagents, generation of inorganic salts and aluminum waste | Generally greener due to enzymatic catalysis, but solvent use is a factor | Use of a volatile epoxide, solvent use in resolution |
Experimental Protocols
Route 1: Chiral Pool Synthesis from (S)-Alanine
This two-step synthesis starts with the diazotization of commercially available and optically pure (S)-alanine to form (S)-2-chloropropionic acid, followed by its reduction to the target alcohol.
Step 1: Synthesis of (S)-2-Chloropropionic Acid
-
Materials: (S)-Alanine, 5 M Hydrochloric Acid, Sodium Nitrite, Diethyl Ether, Anhydrous Calcium Chloride.
-
Procedure:
-
Dissolve (S)-alanine (1.0 eq) in 5 M hydrochloric acid and cool the solution to 0°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.6 eq) dropwise, maintaining the reaction temperature below 5°C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
Extract the aqueous solution with diethyl ether.
-
Dry the combined organic extracts over anhydrous calcium chloride, filter, and concentrate under reduced pressure to yield crude (S)-2-chloropropionic acid.
-
Purify by vacuum distillation.
-
-
Expected Yield: 58-65%
-
Enantiomeric Excess: >98%
Step 2: Reduction to this compound
-
Materials: (S)-2-Chloropropionic Acid, Lithium Aluminium Hydride (LAH), Anhydrous Diethyl Ether, Sodium Sulfate.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of LAH (1.1 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0°C and slowly add a solution of (S)-2-chloropropionic acid (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
-
Further purification can be achieved by distillation.
-
-
Expected Yield: ~90%
Route 2: Kinetic Resolution of Racemic 2-Chloropropan-1-ol
This method involves the enzymatic acylation of one enantiomer of racemic 2-chloropropan-1-ol, allowing for the separation of the unreacted (S)-enantiomer.
-
Materials: Racemic 2-Chloropropan-1-ol, Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B), Acyl Donor (e.g., Vinyl Acetate), Organic Solvent (e.g., Toluene or Hexane).
-
Procedure:
-
Dissolve racemic 2-chloropropan-1-ol (1.0 eq) in the chosen organic solvent.
-
Add the immobilized lipase and the acyl donor (0.5-0.6 eq).
-
Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by chiral GC or HPLC.
-
The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Filter off the immobilized enzyme for potential reuse.
-
Separate the unreacted this compound from the acylated (R)-enantiomer by column chromatography or distillation.
-
-
Expected Yield: <50% for the (S)-enantiomer.
-
Enantiomeric Excess: >99% is achievable with careful monitoring.
Route 3: Synthesis from Propylene Oxide followed by Kinetic Resolution
This route first prepares racemic 2-chloropropan-1-ol from propylene oxide, which is then subjected to kinetic resolution as described in Route 2.
Step 1: Synthesis of Racemic 2-Chloropropan-1-ol
-
Materials: Propylene Oxide, Concentrated Hydrochloric Acid, Diethyl Ether.
-
Procedure:
-
To a cooled solution of propylene oxide in diethyl ether, slowly add concentrated hydrochloric acid while maintaining the temperature below 10°C.[1]
-
Stir the reaction mixture for 2-4 hours.[1]
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.[1]
-
Separate the organic layer and extract the aqueous layer with diethyl ether.[1]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield a mixture of 1-chloro-2-propanol and 2-chloropropan-1-ol.
-
Isolate the desired 2-chloropropan-1-ol isomer by fractional distillation. A study has shown that the ring-opening of propylene oxide with HCl can yield 2-chloro-1-propanol with a selectivity of 43.83% and a yield of 32.43% under optimized conditions.[2]
-
Step 2: Kinetic Resolution of Racemic 2-Chloropropan-1-ol
-
Follow the procedure outlined in Route 2 .
Cost-Benefit Analysis
Route 1: From (S)-Alanine
-
Benefits:
-
Drawbacks:
-
The diazotization step involves the in-situ formation of nitrous acid, which can be hazardous and requires careful temperature control to avoid the formation of unstable diazonium salts.[8][9][10][11][12]
-
The use of lithium aluminium hydride (LAH) is a significant safety concern as it is highly reactive with water and pyrophoric.[13][14][15][16][17] It also generates aluminum-containing waste. The environmental impact of lithium mining for LAH production is also a consideration.[18][19][20]
-
The overall yield is moderate due to the two-step process.
-
Route 2: Kinetic Resolution
-
Benefits:
-
Enzymatic resolutions are generally considered "greener" as they are conducted under mild conditions and the enzymes are biodegradable.
-
High enantiomeric excess can be achieved for both the desired alcohol and the acylated product.
-
Immobilized enzymes can be recycled, potentially reducing catalyst costs on a larger scale.
-
-
Drawbacks:
-
The theoretical maximum yield for the desired enantiomer is 50%.
-
Requires screening of different lipases and reaction conditions (solvent, acyl donor, temperature) for optimal performance.
-
The cost of commercial lipases can be high for large-scale production, although bulk pricing is available.[21][22][23]
-
Separation of the unreacted alcohol from the esterified product can be challenging.
-
Disposal of enzyme-containing waste needs to be considered, though it is generally non-hazardous.[24][25][26][27][28]
-
Route 3: From Propylene Oxide & Resolution
-
Benefits:
-
Starts from inexpensive and readily available achiral starting materials.
-
Highly scalable for industrial production.
-
-
Drawbacks:
-
The initial synthesis of the racemic chlorohydrin produces a mixture of isomers, requiring an efficient separation step.
-
Shares the same drawbacks as Route 2 regarding the kinetic resolution step (yield limitation, enzyme cost, separation).
-
Propylene oxide is a volatile and flammable epoxide.
-
Mandatory Visualizations
Caption: Synthetic pathways to this compound.
Caption: Workflow for cost-benefit analysis of synthetic routes.
Conclusion and Recommendations
The choice of the most suitable synthetic route for this compound is a trade-off between starting material cost, process safety, yield, and enantiopurity.
-
For laboratory-scale synthesis where high enantiopurity is paramount and the cost of reagents is less of a concern, Route 1 (from S-Alanine) is a strong candidate due to its predictable stereochemical outcome. However, stringent safety precautions must be implemented.
-
For larger-scale production where cost-effectiveness and scalability are critical, Route 3 (from Propylene Oxide followed by Kinetic Resolution) is likely the most viable option. Although the theoretical yield is limited to 50% in the resolution step, the low cost of the starting material and the potential for enzyme recycling can make it economically attractive.
-
Route 2 (Kinetic Resolution of the racemic alcohol) is a good alternative if racemic 2-chloropropan-1-ol is readily available from a commercial source, thus avoiding the initial synthesis and separation steps of Route 3.
Ultimately, the decision should be made after a thorough evaluation of the specific requirements of the project, including available budget, equipment, and expertise in handling the involved chemical transformations. Further process optimization for the kinetic resolution step could significantly enhance the economic feasibility of Routes 2 and 3.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. L-Alanine, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. alkalisci.com [alkalisci.com]
- 5. L-丙氨酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. crescentchemical.com [crescentchemical.com]
- 8. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 9. stuvia.com [stuvia.com]
- 10. Sciencemadness Discussion Board - Diazotization safety - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Diazotization Reaction Mechanism: Steps, Types & Applications [vedantu.com]
- 13. carolinachemical.com [carolinachemical.com]
- 14. Lithium Aluminum Hydride price,buy Lithium Aluminum Hydride - chemicalbook [m.chemicalbook.com]
- 15. labdepotinc.com [labdepotinc.com]
- 16. strem.com [strem.com]
- 17. Lithium aluminum hydride | AlH4.Li | CID 28112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Environmental Impacts of Lithium Mining - Lithium Harvest [lithiumharvest.com]
- 20. Lithium Mining Environmental Issues & Aluminum Impact 2025 [farmonaut.com]
- 21. Sigma Aldrich Fine Chemicals Biosciences Lipase B Candida antarctica, recombinant | Fisher Scientific [fishersci.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. cenmed.com [cenmed.com]
- 24. Bioremediation of cooking oil waste using lipases from wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. reddit.com [reddit.com]
- 27. Efficient Immobilization of Streptomyces gobitricini Lipase for Sustainable Lipid Degradation and Wastewater Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Co-Immobilization of Lipases with Different Specificities for Efficient and Recyclable Biodiesel Production from Waste Oils: Optimization Using Response Surface Methodology [mdpi.com]
Reactivity Face-Off: 2-Bromopropan-1-ol vs. 2-Chloropropan-1-ol in Nucleophilic Substitution
For researchers and professionals in drug development and organic synthesis, the choice of starting material is paramount to reaction efficiency and yield. This guide provides an objective comparison of the reactivity of 2-bromopropan-1-ol and 2-chloropropan-1-ol, specifically focusing on their propensity to undergo intramolecular nucleophilic substitution to form propylene oxide. This analysis is supported by established principles of physical organic chemistry and outlines a general experimental protocol for such a transformation.
The core difference in the reactivity of these two haloalcohols lies in the nature of the halogen substituent. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide, which then acts as an internal nucleophile, attacking the carbon atom bearing the halogen. This intramolecular Williamson ether synthesis, which proceeds via an SN2 mechanism, results in the formation of an epoxide ring. The efficiency of this reaction is largely dictated by the ability of the halogen to depart as a leaving group.
The Decisive Factor: Leaving Group Ability
In nucleophilic substitution reactions, a good leaving group is a species that can stabilize the negative charge it takes with it upon bond cleavage. The stability of the leaving group is inversely related to its basicity; weaker bases are better leaving groups.[1]
When comparing the halide ions, basicity decreases down the group in the periodic table. Consequently, their effectiveness as leaving groups increases in the order: F⁻ < Cl⁻ < Br⁻ < I⁻.[1] This trend is attributed to the increasing size and polarizability of the halide ion as one moves down the group. The larger bromide ion can distribute the negative charge over a greater volume, making it more stable and a weaker base compared to the smaller chloride ion.
Furthermore, the carbon-halogen bond strength decreases down the group. The C-Br bond is weaker than the C-Cl bond, meaning less energy is required to break the C-Br bond during the transition state of the SN2 reaction. This lower activation energy translates to a faster reaction rate for the bromo derivative.[2]
Quantitative Reactivity Comparison
| Substrate | Relative Rate of SN2 Reaction (Representative) | Leaving Group | C-X Bond Dissociation Energy (kcal/mol) |
| R-Cl | 1 | Cl⁻ | ~84 |
| R-Br | ~60 | Br⁻ | ~71 |
This table provides a representative comparison of relative reaction rates for a typical SN2 reaction and is intended to illustrate the expected difference in reactivity between the two compounds.
Experimental Protocol: Intramolecular Williamson Ether Synthesis of Propylene Oxide
The following is a generalized experimental methodology for the synthesis of propylene oxide from a 2-halopropan-1-ol.
Materials:
-
2-chloropropan-1-ol or 2-bromopropan-1-ol
-
A strong base (e.g., sodium hydride, sodium hydroxide, potassium tert-butoxide)
-
An appropriate aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether)
Procedure:
-
The 2-halopropan-1-ol is dissolved in a suitable aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath.
-
A strong base is added portion-wise to the stirred solution. The base deprotonates the hydroxyl group to form the corresponding alkoxide.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude propylene oxide.
-
Purification of the product can be achieved by distillation.
Visualizing the Reaction Dynamics
To better understand the factors influencing the reactivity and the experimental process, the following diagrams are provided.
Caption: Factors influencing the reactivity of 2-halopropan-1-ols.
Caption: Experimental workflow for propylene oxide synthesis.
References
Safety Operating Guide
Proper Disposal of (S)-(+)-2-Chloropropan-1-ol: A Guide for Laboratory Professionals
The safe and compliant disposal of (S)-(+)-2-Chloropropan-1-ol is critical for ensuring the safety of laboratory personnel and protecting the environment. As a chlorinated organic compound, it is classified as hazardous waste and must be managed according to stringent protocols. This guide provides essential information on the proper disposal procedures for researchers, scientists, and drug development professionals.
This compound is a flammable and harmful chemical.[1][2][3] Improper disposal can lead to environmental contamination and potential health hazards. Therefore, it is imperative to follow established waste management regulations.
Key Safety and Handling Information
Before disposal, it is crucial to understand the hazards associated with this compound. Although a specific Safety Data Sheet (SDS) for this exact enantiomer was not retrieved, data for similar chlorinated propanes, such as 2-chloropropane and 1-chloropropane-2-ol, provide essential safety data.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Flammable Liquid | Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3] Use explosion-proof electrical equipment.[1][2][3] | Flame-retardant lab coat, safety goggles, chemical-resistant gloves. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] | Work in a well-ventilated area or under a chemical fume hood.[1][4] Wear appropriate respiratory protection if vapors are generated.[1] |
| Environmental Hazard | Do not let the product enter drains, as it can be harmful to aquatic life.[1] Chlorinated hydrocarbons are prohibited from sink/sewer disposal.[5] | Prevent spills from entering waterways.[6] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as a regulated hazardous waste stream.
1. Waste Identification and Segregation:
-
Do not mix with non-halogenated solvents or other waste streams to avoid complex and costly disposal procedures.[1][7][8]
2. Containerization:
-
Use a designated, properly labeled, and sealed waste container for halogenated organic waste.[4][6][7]
-
The container must be made of a compatible material and kept closed when not in use.[1][4]
-
The label should clearly indicate "Hazardous Waste," "Halogenated Organic Solvents," and list the chemical constituents.
3. Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[2][4][6]
-
Ensure the storage area has secondary containment to manage potential leaks or spills.
4. Spill Management:
-
In case of a spill, immediately remove all ignition sources.[6]
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[4][6]
-
Collect the absorbent material and the spilled substance into a sealed container for disposal as hazardous waste.[4][6]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous waste, such as those outlined in the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11] Halogenated organic compounds are specifically regulated under RCRA.[12][13]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. fishersci.com [fishersci.com]
- 4. airgas.com [airgas.com]
- 5. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. ptb.de [ptb.de]
- 8. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 9. Laboratory chemical waste [watercorporation.com.au]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. epa.gov [epa.gov]
Personal protective equipment for handling (S)-(+)-2-Chloropropan-1-ol
This guide provides critical safety, handling, and disposal protocols for (S)-(+)-2-Chloropropan-1-ol, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
This compound is a chemical that is harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It is also a flammable liquid and vapor.[1][2][3] Proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield.[4][5] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[5][6][7] | Prevents skin contact, as the chemical is toxic if absorbed through the skin.[4] |
| Body Protection | A fully-buttoned laboratory coat or chemical-resistant apron.[6][7] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][4] If ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors should be used.[4][5] | Prevents inhalation of harmful vapors, which can be fatal.[4] |
Handling and Storage
Proper handling and storage are crucial to prevent accidents and exposure.
| Procedure | Guideline |
| Ventilation | Always handle in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] |
| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources.[2][4] Use non-sparking tools and explosion-proof equipment.[1][3][4] |
| Personal Hygiene | Do not eat, drink, or smoke when using this product.[1][4] Wash hands thoroughly after handling.[1][2][4] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents.[1] |
Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is necessary.
| Situation | Action |
| Minor Spill | Remove all ignition sources. Absorb the spill with inert, non-combustible material like vermiculite or sand.[1] Collect the waste in a sealed, labeled container for hazardous waste. |
| Major Spill | Evacuate the area and alert emergency responders.[1] |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected area with plenty of water.[4] Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[4] |
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.
-
Segregation : Collect waste in a designated, properly labeled, and sealed container for "Halogenated Organic Waste."[8][9][10] Do not mix with non-halogenated waste.[8]
-
Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials.[9][11]
-
Disposal : Arrange for pickup and disposal by a licensed hazardous waste disposal company. The recommended method of disposal is high-temperature incineration.[1][9]
-
Prohibited Actions : DO NOT dispose of this chemical down the drain or in regular trash.[9] Do not allow it to evaporate in a fume hood as a means of disposal.[9]
Workflow for Handling this compound
Caption: Workflow for safe handling and disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. airgas.com [airgas.com]
- 5. epa.gov [epa.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
